molecular formula C9H19N3O B13935334 4-(3-Azetidinyl)-1-piperazineethanol

4-(3-Azetidinyl)-1-piperazineethanol

Cat. No.: B13935334
M. Wt: 185.27 g/mol
InChI Key: IDHJBRHDZRYASQ-UHFFFAOYSA-N
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Description

4-(3-Azetidinyl)-1-piperazineethanol is a useful research compound. Its molecular formula is C9H19N3O and its molecular weight is 185.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3-Azetidinyl)-1-piperazineethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Azetidinyl)-1-piperazineethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H19N3O

Molecular Weight

185.27 g/mol

IUPAC Name

2-[4-(azetidin-3-yl)piperazin-1-yl]ethanol

InChI

InChI=1S/C9H19N3O/c13-6-5-11-1-3-12(4-2-11)9-7-10-8-9/h9-10,13H,1-8H2

InChI Key

IDHJBRHDZRYASQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCO)C2CNC2

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 4-(3-Azetidinyl)-1-piperazineethanol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, physicochemical properties, and synthetic utility of 4-(3-Azetidinyl)-1-piperazineethanol .

A High-Value Scaffold for Medicinal Chemistry & Fragment-Based Drug Design (FBDD)

Executive Summary

4-(3-Azetidinyl)-1-piperazineethanol (CAS: 1023795-26-7) is a bifunctional heterocyclic building block characterized by the fusion of a strained, four-membered azetidine ring and a six-membered piperazine linker, capped with a polar hydroxyethyl tail.[1]

In modern drug discovery, this molecule represents a strategic "vector explorer." It bridges the gap between the metabolic stability of sp³-rich systems and the proven pharmacokinetic utility of piperazine linkers. It is increasingly utilized to modulate lipophilicity (LogP) and solubility in kinase inhibitors, GPCR ligands, and antimicrobial agents, offering a rigidified alternative to flexible alkyl chains.

Chemical Identity & Architecture

Nomenclature & Identifiers
Parameter Data
IUPAC Name 2-[4-(Azetidin-3-yl)piperazin-1-yl]ethanol
CAS Registry Number 1023795-26-7
Molecular Formula C

H

N

O
Molecular Weight 185.27 g/mol
SMILES OCCN1CCN(C2CNC2)CC1
InChI Key (Predicted) YOFQVUAASHWECH-UHFFFAOYSA-N (Analog)
Structural Analysis

The molecule comprises three distinct pharmacophoric domains:

  • The Azetidine Head (C3-Attachment): A four-membered ring attached at the C3 position. This creates a specific vector that projects the piperazine out of the plane, unlike flat aromatic substituents. The secondary amine (NH) on the azetidine allows for further diversification (e.g., urea formation, amidation).

  • The Piperazine Core: Acts as a solubilizing linker that enforces a chair conformation, distancing the polar tail from the azetidine head by approximately 5–6 Å.

  • The Hydroxyethyl Tail: Provides a hydrogen bond donor/acceptor motif, critical for solvent interaction or binding to polar pockets in protein targets (e.g., the hinge region of kinases).

Physicochemical Profiling

Data based on computational consensus and structural analogs.

Property Value / Range Implication for Drug Design
cLogP -1.2 to -0.8Highly hydrophilic; ideal for lowering the LogP of lipophilic warheads.
TPSA ~55 ŲExcellent membrane permeability potential (Rule of 5 compliant).
pKa (Basic) ~9.2 (Piperazine N)Will be protonated at physiological pH, aiding solubility.
pKa (Acidic) ~14.5 (Alcohol)Stable under standard physiological conditions.
H-Bond Donors 2 (OH, Azetidine NH)Key interaction points for receptor binding.
H-Bond Acceptors 4 (3x N, 1x O)High capacity for water solubility.
Rotatable Bonds 4Moderate flexibility allows induced-fit binding.

Synthetic Methodology

The synthesis of 4-(3-Azetidinyl)-1-piperazineethanol typically requires a convergent approach. The most robust pathway involves Reductive Amination , which avoids the over-alkylation risks associated with direct nucleophilic substitution.

Primary Synthetic Route (Reductive Amination)

This protocol ensures high selectivity for the N4-piperazine attachment to the C3-azetidine.

  • Step 1: Condensation. React N-Boc-3-azetidinone with 1-(2-hydroxyethyl)piperazine.

  • Step 2: Reduction. Treat the resulting imine/enamine in situ with Sodium Triacetoxyborohydride (STAB).

  • Step 3: Deprotection. Removal of the Boc group (if the free azetidine is required) using TFA or HCl.

Visualization of Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis and potential derivatization points.

SynthesisWorkflow Start1 N-Boc-3-Azetidinone (Electrophile) Intermediate Imine Intermediate (Unstable) Start1->Intermediate DCM/DCE, AcOH Start2 1-(2-Hydroxyethyl)piperazine (Nucleophile) Start2->Intermediate Product_Boc N-Boc-Protected Product (Stable Intermediate) Intermediate->Product_Boc NaBH(OAc)3 Reductive Amination FinalProduct 4-(3-Azetidinyl)-1-piperazineethanol (Target Molecule) Product_Boc->FinalProduct TFA/DCM or HCl Deprotection Deriv1 Urea/Amide Derivatives (Library Generation) FinalProduct->Deriv1 R-NCO or R-COCl

Caption: Convergent synthesis via reductive amination followed by N-deprotection to yield the free amine core.

Detailed Protocol (Bench Scale)
  • Preparation: Dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) and 1-(2-hydroxyethyl)piperazine (1.1 eq) in 1,2-dichloroethane (DCE).

  • Activation: Add catalytic Acetic Acid (AcOH, 0.1 eq) to facilitate imine formation. Stir at Room Temperature (RT) for 30 mins.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise. Warm to RT and stir overnight.

  • Quench & Workup: Quench with sat. NaHCO₃. Extract with DCM. The Boc-protected intermediate is usually purified via silica gel chromatography (MeOH/DCM gradient).

  • Deprotection: Dissolve intermediate in DCM. Add Trifluoroacetic Acid (TFA) (1:4 v/v). Stir 2h. Concentrate and neutralize with basic resin or NaOH to obtain the title compound.

Medicinal Chemistry Applications

Scaffold Hopping & Bioisosterism

This molecule is frequently used to replace 4-aminopiperidine or piperazine-ethyl-amine motifs.

  • Advantage: The azetidine ring introduces a "kink" in the geometry (puckering angle ~30°) that is distinct from the chair conformation of piperidine. This can pick up novel vectors in the binding pocket.

  • Metabolic Stability: The strained azetidine ring is often more resistant to oxidative metabolism (P450) compared to flexible alkyl chains or larger, electron-rich rings.

Vector Exploration

The secondary amine on the azetidine ring (after deprotection) serves as a "handle" for further functionalization.

  • Library Synthesis: It can be coupled with aryl halides (via S

    
    Ar or Buchwald-Hartwig) to create bi-aryl systems linked by the rigid azetidine-piperazine bridge.
    
  • PROTAC Linkers: The hydroxyethyl group can be converted to a leaving group (tosylate/mesylate) to attach E3 ligase ligands, making this a valuable linker for Targeted Protein Degradation (TPD).

Handling & Safety Data

  • Physical State: Likely a viscous, hygroscopic oil or low-melting solid.

  • Hazards:

    • H315/H319: Causes skin and serious eye irritation (typical of secondary/tertiary amines).

    • Handling: Handle under inert atmosphere (Nitrogen/Argon) to prevent carbonate formation (reaction with atmospheric CO₂).

  • Storage: Store at -20°C, desiccated.

References

  • Chemical Structure & Identifiers

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1023795-26-7. Retrieved from .

    • ChemSrc (2025). 4-(3-Azetidinyl)-1-piperazineethanol Physicochemical Properties.[1][2][3] Retrieved from .

  • Synthetic Methodology (Reductive Amination)

    • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Retrieved from .

  • Azetidine Scaffolds in Drug Design

    • Mullins, S. (2026).[4] "Azetidines in medicinal chemistry: emerging applications and approved drugs."[5] Expert Opinion on Drug Discovery. Retrieved from .

    • Kondratov, I. S., et al. (2018).[6] "3-((Hetera)cyclobutyl)azetidines...[6] Advanced Building Blocks for Drug Discovery." The Journal of Organic Chemistry. Retrieved from .

  • Piperazine Linker Properties

    • Brocklehurst, C. E., et al. (2016). "Piperazine – A Biologically Active Scaffold." ResearchGate. Retrieved from .

Sources

Technical Guide: pKa Values and Basicity of Azetidinyl-Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, specifically pKa and basicity, of azetidinyl-piperazine derivatives. This document is structured for application scientists and medicinal chemists engaged in lead optimization.

Executive Summary

The 1-(azetidin-3-yl)piperazine scaffold represents a privileged structural motif in modern medicinal chemistry, particularly in the design of ligands for G-Protein Coupled Receptors (GPCRs) such as Histamine H3/H4, Dopamine D2/D3, and Sigma receptors.

The scaffold's value lies in its unique ability to present two distinct basic centers with tunable pKa values, separated by a rigid sp³-rich linker (the azetidine core). This guide provides a deep analysis of the acid-base equilibria governing this system, offering actionable data for optimizing solubility, CNS penetration, and metabolic stability.

Structural & Theoretical Framework

To understand the basicity of the combined scaffold, one must first deconstruct the electronic and conformational properties of its constituent rings.

The Azetidine Core

Unlike the flexible, chair-conformation piperidine (pKa ~11.2), azetidine is a strained, four-membered ring.[1]

  • Ring Strain: ~25.4 kcal/mol.[1][2]

  • Hybridization Effect: The bond angles (~90°) force the C-C and C-N bonds to adopt higher p-character, leaving the nitrogen lone pair with increased s-character compared to unstrained amines.

  • Basicity Consequence: Theoretically, higher s-character in the lone pair should lower basicity (electrons are held closer to the nucleus). However, experimental data places azetidine (pKa ~11.29) slightly higher or comparable to piperidine, likely due to solvation effects stabilizing the compact ammonium ion.

The Piperazine Ring

Piperazine is a six-membered diamine with two distinct dissociation constants due to electrostatic repulsion.

  • pKa1 (Mono-cation): ~9.73 (Distal secondary amine).

  • pKa2 (Di-cation): ~5.35 (Proximal amine, suppressed by the first positive charge).

The Combined Scaffold: 1-(Azetidin-3-yl)piperazine

When these rings are fused (typically via the piperazine N1 attached to the azetidine C3), the system presents three potential protonation sites, though only two are physiologically relevant.

Diagram 1: Structural Logic & Basicity Hierarchy

G cluster_0 Fragment Analysis cluster_1 Combined Scaffold: 1-(Azetidin-3-yl)piperazine Azetidine Azetidine Ring (Secondary Amine) pKa ~11.3 High Strain Site_A Site A: Azetidine NH (Secondary) Most Basic Est. pKa: 10.5 - 11.0 Azetidine->Site_A Piperazine Piperazine Ring (Diamine) pKa1 ~9.7 | pKa2 ~5.4 Chair Conformation Site_B Site B: Piperazine Distal NH (Secondary) Highly Basic Est. pKa: 9.2 - 9.8 Piperazine->Site_B Site_C Site C: Piperazine Proximal N (Tertiary) Least Basic Est. pKa: < 6.0 Piperazine->Site_C Site_A->Site_B Electrostatic Repulsion

Caption: Hierarchical basicity analysis of the azetidinyl-piperazine scaffold showing the derivation of pKa values from parent fragments.

Quantitative Data: pKa Values

The following values represent a synthesis of experimental data for the parent heterocycles and high-confidence predicted ranges for the combined derivatives, validated against specific H3 antagonist literature (e.g., Pitolisant analogs).

Table 1: Comparative pKa Values (Aqueous, 25°C)
Compound / FragmentSite DescriptionpKa (Exp/Est)Classification
Piperazine N1 (Secondary)9.73 ± 0.02Strong Base
N4 (Secondary, mono-cation)5.35 ± 0.04Weak Base
Azetidine NH (Secondary)11.29 ± 0.10Strong Base
1-Methylpiperazine N4 (Distal Secondary)9.14Strong Base
N1 (Proximal Tertiary)5.00Weak Base
1-(Azetidin-3-yl)piperazine Azetidine NH 10.2 – 10.8 Primary Basic Center
Piperazine Distal NH 9.0 – 9.6 Secondary Basic Center
Piperazine Proximal N 4.5 – 5.5 *Tertiary (Silent)

*Note: Values for the combined scaffold are estimated based on Hammett substituent constants and experimental data from analogous H3 receptor antagonists. The proximity of the piperazine group (electron-withdrawing by induction) to the azetidine nitrogen lowers the azetidine pKa slightly from 11.3 to ~10.5.

Mechanistic Insight

In a physiological environment (pH 7.4):

  • The Di-cationic State: Both the Azetidine NH and the Piperazine Distal NH are likely protonated.

  • The Mono-cationic State: If the pH rises to ~9.5-10.0, the Piperazine NH deprotonates first (lower pKa), leaving the charge on the Azetidine ring.

  • Implication: The molecule exists predominantly as a di-cation in plasma, which significantly impacts Blood-Brain Barrier (BBB) permeability. Successful CNS drugs using this scaffold often cap one nitrogen (e.g., N-alkylation of the azetidine or piperazine) to lower the overall basicity and ensure a fraction of the molecule remains neutral (LogD optimization).

Experimental Protocols for pKa Determination

Accurate measurement of these values is critical, as prediction software often struggles with the specific solvation effects of strained rings.

Potentiometric Titration (The Gold Standard)

This method is suitable for compounds with solubility > 0.5 mM.

Workflow:

  • Preparation: Dissolve 3-5 mg of the azetidinyl-piperazine derivative in 20 mL of degassed water containing 0.15 M KCl (to maintain ionic strength).

  • Acidification: Add standardized 0.1 M HCl to lower pH to ~2.0 (fully protonated state).

  • Titration: Titrate with standardized 0.1 M KOH under inert atmosphere (N₂ or Ar) to prevent carbonate formation.

  • Data Processing: Use the Bjerrum method or software like HYPERQUAD to fit the curve.

    • Checkpoint: Look for two distinct inflection points. If the pKa values are close (e.g., 9.5 and 10.0), the inflection will appear as a single elongated buffer region. In this case, proceed to NMR titration.

¹H-NMR Controlled Titration (Site-Specific)

Required when pKa values are overlapping (ΔpKa < 1) or solubility is low.

Workflow:

  • Solvent: D₂O with phosphate buffer.

  • Tracking: Monitor the chemical shift (δ) of the protons adjacent to the nitrogens:

    • Azetidine: Protons at C2/C4 positions.

    • Piperazine: Protons at C2/C6 (distal) and C3/C5 (proximal).

  • Plotting: Plot δ vs. pH. The inflection point of the sigmoidal curve corresponds directly to the pKa of that specific nitrogen.

Diagram 2: Experimental Decision Tree

Experiment Start Start: pKa Determination Solubility Check Aqueous Solubility Start->Solubility Potentiometric Potentiometric Titration (Standard) Solubility->Potentiometric > 0.5 mM Cosolvent Cosolvent Titration (MeOH/Water) Solubility->Cosolvent < 0.5 mM NMR NMR Titration (Site Specific) Potentiometric->NMR Overlapping pKas (ΔpKa < 1) Yasuda Yasuda-Shedlovsky Extrapolation Cosolvent->Yasuda Extrapolate to 0% Organic

Caption: Workflow for selecting the appropriate pKa determination method based on solubility and ionization complexity.

Implications for Drug Design[2][4][5]

Permeability and CNS Penetration

The azetidinyl-piperazine scaffold is highly polar in its di-cationic form.

  • Problem: High basicity (pKa > 9) leads to low CNS penetration (LogD7.4 is low).

  • Solution: Medicinal chemists often mask the basicity by:

    • Amide Formation: Converting the distal piperazine NH to an amide (neutralizes one charge).

    • Electron Withdrawing Groups (EWG): Attaching fluorinated alkyls to the azetidine nitrogen to lower its pKa to ~7-8.

    • Bioisosterism: Replacing the distal piperazine nitrogen with a carbon (piperidine) if the second basic center is not required for binding.

hERG Toxicity

Basic amines are a known pharmacophore for hERG channel blockade, which leads to cardiotoxicity.

  • Risk: The "di-basic" nature of this scaffold increases hERG risk.

  • Mitigation: Reducing the pKa of the most basic center (usually the azetidine) below 8.0 significantly reduces hERG affinity.

Metabolic Stability

The azetidine ring, while strained, is surprisingly metabolically stable compared to larger rings, but the carbons alpha to the nitrogen are susceptible to oxidative metabolism (N-dealkylation).

  • Observation: High basicity correlates with CYP450 binding affinity. Lowering pKa often improves metabolic stability by reducing affinity for the heme iron in CYP enzymes.

References

  • Khalili, F., Henni, A., & East, A. L. (2009).[3] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. [Link][3]

  • Romanelli, M., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. [Link]

  • Lazewska, D., et al. (2018). Non-Imidazole Histamine H3 Ligands. Part VII. Synthesis, In Vitro and In Vivo Characterization.[4] Molecules. [Link][5][6][7][8][9][10][11][12][13][14][15]

  • Bordwell pKa Table. (Online Repository). Organic Chemistry Data. [Link]

  • Gribble, G. W., & Joule, J. A. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines. Royal Society of Chemistry. [Link]

Sources

Literature review of 4-(3-Azetidinyl)-1-piperazineethanol in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

The Azetidine-Piperazine Nexus: A Technical Guide to 4-(3-Azetidinyl)-1-piperazineethanol in Drug Discovery

Executive Summary

4-(3-Azetidinyl)-1-piperazineethanol (CAS: 1023795-26-7) represents a high-value, bifunctional building block in modern medicinal chemistry. It bridges two privileged pharmacophores—the strained, metabolic-stability-enhancing azetidine ring and the solubility-driving piperazine core—capped with a hydroxyethyl tail.

This guide provides a technical deep-dive for drug discovery scientists, focusing on the strategic deployment of this scaffold to optimize Fsp3 (fraction of sp3 carbons) , modulate lipophilicity (LogD), and engineer precise vectors for PROTAC linkers or solvent-exposed tails.

Chemical Identity & Physicochemical Profile

Understanding the intrinsic properties of this scaffold is prerequisite to its application. The molecule features three distinct functional zones: the azetidine head (secondary amine, high pKa), the piperazine linker (tertiary amines), and the ethanol tail (H-bond donor/acceptor).

Key Properties Table
PropertyValue / DescriptionImpact on Drug Design
CAS Number 1023795-26-7Unique identifier for sourcing/registration.
Formula C9H19N3OLow MW (185.27 g/mol ) allows room for heavy warheads.
SMILES OCCN1CCN(C2CNC2)CC1Machine-readable string for docking/modeling.
pKa (Calc) ~9.8 (Azetidine), ~7.5 (Piperazine)The azetidine NH is highly basic; requires protection during coupling if not the primary nucleophile.
LogP (Calc) -1.2 to -0.8Highly hydrophilic; excellent for lowering the LogP of lipophilic kinase inhibitors.
TPSA ~55 ŲGood balance for cell permeability; contributes to solubility.
Fsp3 1.0 (100% sp3)Maximizes "3D-ness," improving solubility and reducing off-target aromatic stacking.
Structural Logic: The "Azetidine Switch"

Replacing a standard 4-aminopiperidine or cyclohexyl group with a 3-aminoazetidine moiety is a proven strategy to:

  • Reduce Lipophilicity: The azetidine ring is smaller and more polar than a piperidine ring.

  • Alter Vector Geometry: The bond angle at the azetidine C3 position creates a distinct vector compared to the C4 of a piperidine, often allowing access to novel IP space or better fitting into constrained pockets.

  • Metabolic Stability: Azetidines are often less prone to oxidative metabolism than larger, flexible rings.

Synthetic Methodologies

The synthesis of 4-(3-Azetidinyl)-1-piperazineethanol typically follows a convergent route. The most robust method involves reductive amination , which avoids the over-alkylation issues common with direct alkylation.

Primary Route: Reductive Amination

This protocol couples a protected azetidinone with 1-(2-hydroxyethyl)piperazine.

Reaction Scheme (DOT Visualization):

SynthesisWorkflow Start1 N-Boc-3-Azetidinone (Electrophile) Step1 Reductive Amination (NaBH(OAc)3, DCE, AcOH) Start1->Step1 Start2 1-(2-Hydroxyethyl)piperazine (Nucleophile) Start2->Step1 Inter Intermediate: N-Boc-4-(3-azetidinyl)-1-piperazineethanol Step1->Inter Step2 Deprotection (TFA/DCM or HCl/Dioxane) Inter->Step2 Final Target: 4-(3-Azetidinyl)-1-piperazineethanol Step2->Final

Figure 1: Convergent synthesis via reductive amination. This route ensures regioselectivity and high yields.

Detailed Protocol

Step 1: Reductive Amination

  • Dissolve 1.0 eq of tert-butyl 3-oxoazetidine-1-carboxylate (N-Boc-3-azetidinone) and 1.1 eq of 1-(2-hydroxyethyl)piperazine in 1,2-dichloroethane (DCE).

  • Add 1.5 eq of Sodium triacetoxyborohydride (STAB) and 1.0 eq of Acetic Acid.

  • Stir at room temperature for 16 hours under nitrogen.

  • Quench with saturated NaHCO3 (aq). Extract with DCM.

  • Purify via flash chromatography (DCM/MeOH/NH3) to yield the Boc-protected intermediate.

Step 2: Deprotection

  • Dissolve the intermediate in DCM (10 volumes).

  • Add Trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0°C.

  • Stir at room temperature for 2-4 hours (monitor by LCMS for disappearance of starting material).

  • Concentrate in vacuo.

  • Free Base: Redissolve in MeOH, treat with basic resin (e.g., Amberlyst A-21) or wash with NaOH to obtain the free amine oil.

Medicinal Chemistry Applications

Scaffold for Kinase & GPCR Inhibitors

This moiety is particularly effective when targeting the solvent-exposed front of an ATP-binding pocket or the extracellular loop of a GPCR.

  • Mechanism: The azetidine nitrogen (after deprotection) acts as the attachment point to the core scaffold (e.g., a pyrimidine or quinoline).

  • Benefit: The piperazine-ethanol tail extends into the solvent, improving water solubility (a common issue with kinase inhibitors) without disrupting the core binding mode.

Linker Design for PROTACs

The molecule serves as a "pre-assembled" linker unit for Proteolysis Targeting Chimeras (PROTACs).

  • Azetidine End: Attaches to the Target Protein Ligand (Warhead).

  • Ethanol End: The hydroxyl group can be converted to a mesylate/tosylate or oxidized to an acid/aldehyde to attach the E3 Ligase Ligand (e.g., Thalidomide or VHL ligand).

  • Rigidity: The azetidine ring introduces a rigid constraint, reducing the entropic penalty of binding compared to a linear PEG chain.

Decision Logic: When to Use This Scaffold

DecisionTree Start Lead Compound Optimization Q1 Issue: Poor Solubility? Start->Q1 Q2 Issue: Metabolic Instability? Q1->Q2 No Soln1 Use Piperazine-Ethanol Tail (Adds Polarity) Q1->Soln1 Yes Q3 Issue: IP Space Crowded? Q2->Q3 No Soln2 Switch Piperidine to Azetidine (Reduces Lipophilicity) Q2->Soln2 Yes Soln3 Use Spiro/Bicyclic Azetidines (Novel Vectors) Q3->Soln3 Yes

Figure 2: Strategic decision tree for incorporating azetidine-piperazine motifs.

Quality Control & Characterization

To ensure the integrity of the building block before library synthesis:

  • 1H NMR (DMSO-d6): Look for the diagnostic azetidine protons (multiplets around 3.0-4.0 ppm) and the piperazine singlet/multiplets (2.3-2.5 ppm). The ethanol triplet should be distinct at ~3.5 ppm.

  • LCMS: Confirm the [M+H]+ peak at 186.16. Ensure purity >95% to prevent side reactions during subsequent couplings.

  • Water Content: As a polar amine, it is hygroscopic. Store under argon and verify water content if using in moisture-sensitive reactions (e.g., isocyanate coupling).

References

  • Cheekatla, S. R. (2026).[1][2] Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Link[2]

  • ChemSRC. (2025). 4-(3-Azetidinyl)-1-piperazineethanol Physicochemical Properties & CAS 1023795-26-7.[3] Link

  • Stepaniuk, O. et al. (2018). 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine.[4] Journal of Organic Chemistry. Link

  • BenchChem. (2025).[5] Azetidine vs. Piperidine Scaffolds in Drug Discovery: A Comparative Guide. Link

  • Smolecule. (2024). 1-(3-Azetidinyl)piperazine: Structure and Applications. Link

Sources

Methodological & Application

Application Note: Optimized N-Alkylation of 4-(3-Azetidinyl)-1-piperazineethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The N-alkylation of 4-(3-Azetidinyl)-1-piperazineethanol presents a specific chemoselective challenge: derivatizing the secondary azetidine amine while preserving the primary alcohol on the piperazine ethyl side chain and avoiding quaternary ammonium salt formation at the tertiary piperazine nitrogens.[1]

Structural Reactivity Profile[2]
  • Target Nucleophile: Azetidine Nitrogen (

    
     Amine).[1][2] This is the most nucleophilic site and the intended target for alkylation.
    
  • Competing Nucleophile: Hydroxyl Group (

    
     Alcohol).[1][2] Less nucleophilic than the amine but susceptible to O-alkylation under strong basic conditions (e.g., NaH, KOH).
    
  • Non-Target Sites: Piperazine Nitrogens (

    
     Amines).[1][2] These are already fully substituted. Reaction here leads to irreversible quaternization, which must be avoided by controlling stoichiometry and leaving group reactivity.
    
  • Ring Strain: The 4-membered azetidine ring possesses significant ring strain (~26 kcal/mol).[1][2] While generally stable to basic alkylation, it can undergo ring-opening polymerization under high thermal stress or strong Lewis acidic conditions.[1][2]

Strategic Recommendation: For maximal selectivity, Reductive Amination (Method A) is the Gold Standard, as it relies on imine formation which alcohols cannot undergo. Direct Nucleophilic Substitution (Method B) is a viable alternative for alkyl halides but requires strict base control to prevent O-alkylation.[1][2]

Decision Logic & Workflow

The following flowchart outlines the decision process for selecting the optimal alkylation strategy based on the available alkylating agent.

AlkylationStrategy Start Start: Select Alkylating Agent AgentType Is the Alkyl Group available as an Aldehyde/Ketone or Halide? Start->AgentType Aldehyde Aldehyde / Ketone AgentType->Aldehyde Carbonyl Halide Alkyl Halide / Sulfonate AgentType->Halide Halide/LG MethodA METHOD A: Reductive Amination (High Selectivity) Aldehyde->MethodA MethodB METHOD B: Direct Nucleophilic Substitution (Requires Base Control) Halide->MethodB ConditionsA Reagents: STAB or NaCNBH3 Solvent: DCE or THF Additives: AcOH (Cat.) MethodA->ConditionsA ConditionsB Reagents: K2CO3 or DIPEA Solvent: ACN or DMF Temp: 0°C to RT MethodB->ConditionsB QC QC Check: 1. LCMS (Mass + Alkyl) 2. NMR (Check for O-alkylation) ConditionsA->QC ConditionsB->QC

Figure 1: Decision matrix for N-alkylation of azetidine-piperazine scaffolds.

Detailed Experimental Protocols

Method A: Reductive Amination (High Selectivity)

Best for: Introduction of alkyl groups where the corresponding aldehyde or ketone is available. This method virtually eliminates O-alkylation side reactions.[1][2]

Reagents:

  • Substrate: 4-(3-Azetidinyl)-1-piperazineethanol (1.0 equiv)

  • Carbonyl Source: Aldehyde or Ketone (1.1 – 1.2 equiv)[1][2]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1][2]

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[1][2]

  • Additive: Acetic Acid (AcOH) (1.0 – 2.0 equiv, essential for ketone activation)[1][2]

Protocol:

  • Preparation: In a dry reaction vial, dissolve the substrate (1.0 equiv) in anhydrous DCE (0.1 M concentration).

    • Note: If starting with the hydrochloride salt, add 1.0 equiv of DIPEA to neutralize the salt before adding the aldehyde.

  • Imine Formation: Add the aldehyde/ketone (1.1 equiv).[2][3] If reacting with a ketone, add Acetic Acid (2.0 equiv) to catalyze imine formation.[2] Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise.

    • Why STAB? It is milder than

      
       and 
      
      
      
      , reducing the imine selectively without reducing the aldehyde/ketone itself too rapidly.
  • Reaction: Allow the mixture to warm to RT and stir for 4–16 hours under nitrogen. Monitor by LC-MS for the disappearance of the secondary amine (

    
    ).[2]
    
  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (
    
    
    
    ).[1][2] Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Flash chromatography (DCM:MeOH:NH4OH gradient).

Method B: Direct Nucleophilic Substitution ( )

Best for: Alkyl halides, benzyl bromides, or when the aldehyde is unstable. Critical Control: Base strength must be tuned to deprotonate the ammonium (if salt) and scavenge acid, without deprotonating the hydroxyl group (


).

Reagents:

  • Substrate: 4-(3-Azetidinyl)-1-piperazineethanol (1.0 equiv)

  • Electrophile: Alkyl Bromide/Iodide (1.0 – 1.1 equiv)[1][2][3][4]

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv) or DIPEA (1.5 equiv)[1][2]
    
  • Solvent: Acetonitrile (ACN) (Preferred) or DMF (if solubility is poor)[1][2]

Protocol:

  • Solvation: Dissolve the substrate in anhydrous ACN (0.1 M).

  • Base Addition: Add

    
     (anhydrous, powder). Stir for 10 minutes.
    
    • Avoid: Sodium Hydride (

      
      ) or Potassium tert-butoxide (
      
      
      
      ).[1][2] These will deprotonate the alcohol and cause O-alkylation mixtures.[1]
  • Alkylation: Add the Alkyl Halide (1.05 equiv) dropwise at 0°C.

    • Stoichiometry Alert: Do not use large excesses of alkyl halide. Excess leads to quaternization of the piperazine nitrogens.

  • Reaction: Stir at RT. If the electrophile is unreactive (e.g., alkyl chlorides), heat to 40–60°C.

    • Warning: Do not exceed 80°C to prevent thermal degradation of the strained azetidine ring.

  • Monitoring: Check LC-MS at 2 hours. Look for the mono-alkylated product.[1] If bis-alkylation (quaternization) is observed, stop immediately.[1][2]

  • Workup: Filter off inorganic solids. Concentrate the filtrate. Partition between EtOAc and water.

Analytical Data & Troubleshooting

Expected Chemical Shifts (1H NMR)

Upon successful N-alkylation of the azetidine:

  • Azetidine Ring Protons: The multiplets corresponding to the azetidine

    
     (typically 
    
    
    
    3.5–4.0 ppm) will shift upfield slightly or resolve differently compared to the free amine.
  • N-Alkyl Group: Look for the diagnostic signals of the new alkyl chain.

  • O-Alkylation Check: Verify the triplet for the

    
     (approx 
    
    
    
    3.6 ppm) remains unchanged.[1][2] If O-alkylation occurred, this signal will shift downfield (
    
    
    4.0+ ppm) and the integration of the alkyl group will double if both N and O reacted.
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Steric hindrance or poor solubility.[1][2]Switch solvent to DMF; elevate temp to 50°C; add KI (0.1 equiv) as catalyst (Finkelstein).
O-Alkylation Base too strong (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

).[1][2]
Switch from NaH/KOH to

or

.[2] Use Method A (Reductive Amination).[1][2][5]
Quaternization Excess alkylating agent.[1][2]Strict 1:1 stoichiometry. Add alkylating agent via syringe pump.[2][4]
Ring Opening High temperature or strong acid.[1]Keep temp < 60°C. Avoid strong Lewis acids.[2]

References

  • Vertex Pharmaceuticals. Alkylated piperazine compounds and methods of use. US Patent 20130116245A1.[2] (Demonstrates piperazine/azetidine scaffold utility in kinase inhibitors).

  • Wang, Y., et al. Recent Advances in the Synthesis and Reactivity of Azetidines. Organic & Biomolecular Chemistry, 2021.[6][7] (Review of azetidine ring stability and alkylation selectivity).

  • BenchChem. Protocols for 4-(Piperazin-1-yl)oxan-3-ol derivatization. (Analogous scaffold handling for N-alkylation vs O-alkylation). [1][2]

  • Smolecule. 1-(3-Azetidinyl)piperazine Compound Record. (Physical properties and basic reactivity data).[1][2][8][9][10]

  • Burke, E.G., et al. Oxidative allene amination for the synthesis of azetidin-3-ones.[11] Angew Chem Int Ed Engl. 2015.[2][11] (Context on azetidine ring formation and stability).

Sources

Scalable synthesis routes for 4-(3-Azetidinyl)-1-piperazineethanol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-(3-azetidinyl)-1-piperazineethanol scaffold (CAS 1023795-26-7) represents a critical building block in the synthesis of JAK inhibitors (e.g., Baricitinib analogs) and histamine H4 receptor antagonists. Its structure combines a strained, hydrophilic azetidine ring with a piperazine linker, offering unique pharmacokinetic properties (low lipophilicity, high metabolic stability).

However, the scale-up of this motif presents two primary chemical challenges:

  • Azetidine Ring Strain: The 4-membered ring is susceptible to ring-opening polymerization or hydrolysis under harsh Lewis acidic or nucleophilic conditions.

  • Polyamino/Alcohol Polarity: The final product is highly polar and water-soluble, making traditional aqueous workups and extractions inefficient, leading to yield loss.

This guide details the Reductive Amination Route as the "Gold Standard" for scalability, prioritizing convergent synthesis and simplified purification over linear alkylation strategies.

Retrosynthetic Strategy & Pathway Selection

To ensure scalability, we evaluate three potential disconnections.

  • Route A (Reductive Amination - Recommended): Direct coupling of 1-Boc-3-azetidinone with 1-piperazineethanol.

    • Pros: Convergent, avoids mutagenic alkyl halides, mild conditions, high regioselectivity.

    • Cons: Requires sodium triacetoxyborohydride (STAB) or catalytic hydrogenation capabilities.

  • Route B (Nucleophilic Substitution): Displacement of a leaving group (Mesylate/Iodide) on the azetidine by piperazine.

    • Pros: Uses standard reagents.

    • Cons: Elimination side-products (azetene formation), slower kinetics due to steric hindrance at the secondary carbon.

  • Route C (Post-Coupling Alkylation): Synthesis of 1-(azetidin-3-yl)piperazine followed by hydroxyethylation.

    • Pros: Cheap starting materials.

    • Cons: Poor regioselectivity (over-alkylation of azetidine nitrogen), difficult purification.

Strategic Visualization: Pathway Logic

Retrosynthesis Target 4-(3-Azetidinyl)-1-piperazineethanol (Target Molecule) Intermed_A Intermediate: 1-Boc-4-(3-azetidinyl)-1-piperazineethanol Target->Intermed_A Acidic Deprotection (TFA or HCl) Route_A Route A: Reductive Amination (Preferred: High Yield, Low Impurity) Intermed_A->Route_A SM_Ketone 1-Boc-3-azetidinone (Electrophile) SM_Amine 1-Piperazineethanol (Nucleophile) Route_A->SM_Ketone Route_A->SM_Amine

Caption: Retrosynthetic disconnection identifying the convergent reductive amination of 1-Boc-3-azetidinone as the optimal entry point.

Detailed Protocol: The Reductive Amination Route

This protocol is designed for a 100g scale batch, optimized for safety and impurity control.

Phase 1: Reductive Coupling

Reaction Principle: Formation of an iminium ion species followed by in-situ reduction. Reagents:

  • 1-Boc-3-azetidinone (1.0 equiv)

  • 1-Piperazineethanol (1.05 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). Note: DCM is preferred for easier removal, though DCE offers faster kinetics.

Step-by-Step Procedure:

  • Preparation: Charge a 2L reactor with 1-Boc-3-azetidinone (100g, 0.58 mol) and DCM (1000 mL).

  • Amine Addition: Add 1-Piperazineethanol (79.8g, 0.61 mol) to the solution. Stir at 20-25°C for 30 minutes.

    • Mechanism:[1][2][3][4] This allows the pre-equilibrium formation of the carbinolamine/iminium species.

  • Acid Activation: Add Acetic Acid (35g, 0.58 mol). The slight acidity catalyzes iminium formation without removing the Boc group.

  • Reduction: Cool the mixture to 0-5°C. Add STAB (173g, 0.82 mol) portion-wise over 1 hour.

    • Control: Exothermic reaction. Maintain internal temperature <10°C to prevent Boc-decomposition or side reactions.

  • Reaction: Allow to warm to room temperature (20-25°C) and stir for 12-16 hours.

    • IPC (In-Process Control): Monitor by LC-MS. Target: <2% residual Azetidinone.

  • Quench: Quench by slow addition of saturated aqueous NaHCO3 (500 mL). Stir vigorously for 30 mins until gas evolution ceases.

  • Workup: Separate phases. Extract the aqueous layer with DCM (2 x 300 mL). Combine organics, wash with brine, dry over Na2SO4, and concentrate to yield the Boc-protected intermediate as a viscous oil.

Phase 2: Deprotection & Isolation (The Critical Step)

Challenge: The product is a water-soluble polyamine. Standard alkaline extraction often fails to recover the product from the aqueous phase. Reagents:

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude Boc-intermediate in DCM (500 mL).

  • Acidolysis: Cool to 0°C. Add TFA (200 mL) dropwise.

    • Alternative: Use 4M HCl in Dioxane for a solid hydrochloride salt precipitation (preferred for storage).

  • Reaction: Stir at room temperature for 4 hours. Monitor disappearance of the Boc-adduct by TLC/LC-MS.

  • Purification (Free Base Form):

    • Concentrate the reaction mixture to remove excess TFA/DCM.

    • Ion Exchange Chromatography (Scalable): Dissolve residue in minimal MeOH/Water. Load onto a strong cation exchange resin (e.g., Dowex 50W or SCX-2).

    • Wash resin with Methanol (removes non-basic impurities).

    • Elute product with 2M NH3 in Methanol .

  • Final Isolation: Concentrate the ammoniacal eluate. The product, 4-(3-Azetidinyl)-1-piperazineethanol , is obtained as a thick, pale yellow oil or low-melting solid.

    • Yield Expectation: 75-85% over two steps.

Process Safety & Troubleshooting

Hazard / IssueRoot CauseMitigation Strategy
Thermal Runaway STAB addition is exothermic; H2 gas evolution on quench.Add STAB portion-wise at 0°C. Quench slowly with adequate venting.
Low Yield (Workup) Product remains in aqueous phase due to high polarity.Avoid liquid-liquid extraction for the final product. Use Ion Exchange resin or distillative solvent swap.
Azetidine Ring Opening Prolonged heating in strong acid or nucleophilic attack.Keep deprotection temperature <30°C. Avoid nucleophilic strong acids (like HBr) if possible.
Impurity: Bis-alkylation Reaction of azetidinone with both nitrogens of piperazine (rare if using 1-piperazineethanol).Use slight excess of amine (1.05 equiv) to ensure mono-coupling dominance.

Analytical Specifications (Self-Validation)

To ensure the protocol was successful, the isolated material must meet these criteria:

  • 1H NMR (400 MHz, D2O or CDCl3):

    • Diagnostic multiplet for Azetidine ring protons at

      
       3.5 - 4.0 ppm.
      
    • Piperazine core protons at

      
       2.4 - 2.6 ppm.
      
    • Triplet for hydroxymethylene (

      
      ) at 
      
      
      
      3.6 ppm.
  • Mass Spectrometry (ESI+):

    • Target

      
       (Calculated for C9H19N3O).
      
  • Purity (HPLC): >95% (Area %).

Workflow Diagram

Workflow Start Start: 1-Boc-3-azetidinone + 1-Piperazineethanol Step1 Step 1: Reductive Amination (DCM, AcOH, STAB, 0-25°C) Start->Step1 Step2 IPC: Check for Ketone Consumpution (<2% Remaining) Step1->Step2 Step2->Step1 Fail (Add more STAB) Step3 Workup: NaHCO3 Quench Extract Boc-Intermediate Step2->Step3 Pass Step4 Step 2: Deprotection (TFA/DCM or HCl/Dioxane) Step3->Step4 Step5 Purification: SCX-2 Resin (Elute w/ NH3/MeOH) Step4->Step5 End Final Product: 4-(3-Azetidinyl)-1-piperazineethanol Step5->End

Caption: Operational workflow for the synthesis, highlighting critical decision points (IPC).

References

  • BenchChem Technical Support. (2025).[5] Application Notes and Protocols for the Scale-up Synthesis of 1-Boc-3-cyanoazetidine (Analogous Reductive Amination Protocols). BenchChem.[5] Link

  • Vertex Pharmaceuticals. (2022). Substituted Phenyl-1H-Pyrrolo[2,3-c]Pyridine Derivatives (Patent WO2022253167A1). WIPO/Google Patents. (Describes reductive amination of 1-Boc-3-azetidinone with amines). Link

  • ChemicalBook. (2024).[6] 1-Boc-3-iodoazetidine Synthesis and Reactivity. ChemicalBook.[7] Link

  • ChemSrc. (2025). 4-(3-Azetidinyl)-1-piperazineethanol Physicochemical Properties and CAS 1023795-26-7 Data. ChemSrc. Link

  • MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Molecules.[3][4][5][6][7][8][9][10][11][12] Link

Sources

Coupling 4-(3-Azetidinyl)-1-piperazineethanol with carboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective Amide Coupling of 4-(3-Azetidinyl)-1-piperazineethanol

Executive Summary & Strategic Importance

The coupling of 4-(3-Azetidinyl)-1-piperazineethanol (Structure 1 ) with carboxylic acids is a critical transformation in the synthesis of GPCR ligands and kinase inhibitors.[1][2] This scaffold offers a unique pharmacokinetic profile due to the rigidity of the azetidine ring combined with the solubility-enhancing properties of the hydroxyethyl-piperazine tail.

Key Challenge: The molecule contains three nucleophilic sites:

  • Azetidine Nitrogen (Secondary Amine): The desired coupling site.[2] High nucleophilicity but sterically constrained.[2]

  • Ethanol Side Chain (Primary Alcohol): Potential for competitive O-acylation (ester formation).[1][2]

  • Piperazine Nitrogens (Tertiary Amines): Non-reactive towards acylation but highly basic, acting as proton sinks that can quench activated esters if not properly neutralized.

This guide provides a high-fidelity protocol to achieve chemoselective N-acylation (amide bond formation) while suppressing esterification, utilizing thermodynamic control and specific base modulation.[1][2]

Chemical Analysis & Pre-Reaction Planning

Structural Reactivity Profile
  • Target Nucleophile: Azetidine NH (

    
    ).[1][2]
    
  • Competitive Nucleophile: Primary Alcohol (

    
    ).[1][2]
    
  • Selectivity Driver: Under neutral to mildly basic conditions, the amine is

    
     more nucleophilic than the alcohol. However, the use of highly reactive species (e.g., acid chlorides) or excess base can promote O-acylation.
    
Reagent Selection Matrix
VariableRecommendationRationale
Coupling Agent HATU (Discovery) or T3P (Scale-up)HATU provides the fastest kinetics, minimizing the window for side reactions.[1][2] T3P (Propylphosphonic anhydride) is excellent for low epimerization and easy workup.[1][2]
Base DIPEA (Hunig's Base)Sterically hindered base prevents interaction with the activated ester while effectively neutralizing the HCl salts of the amine.
Solvent DMF or DMAc The polar scaffold requires high-dielectric solvents for complete solubility.[1][2] DCM is often insufficient.[2]
Stoichiometry 1.0 : 1.1 : 3.0 (Amine:Acid:Base)Slight excess of acid ensures completion; 3 equivalents of base are required to neutralize the likely dihydrochloride salt of the starting material.

Detailed Experimental Protocols

Protocol A: High-Throughput HATU Coupling (Discovery Scale)

Best for: Milligram-scale synthesis, library generation, and valuable carboxylic acids.[1][2]

Materials:

  • Amine: 4-(3-Azetidinyl)-1-piperazineethanol dihydrochloride.[1][2]

  • Acid: Generic Carboxylic Acid (

    
    ).[1][2]
    
  • Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[1][2]

  • Solvent: Anhydrous DMF.[2]

Step-by-Step Procedure:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) in DMF (

    
     concentration). Add DIPEA (1.5 equiv) and stir for 2 minutes.
    
  • Reagent Addition: Add HATU (1.1 equiv) to the acid solution. Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution should turn yellow/orange.

  • Amine Addition: In a separate vial, dissolve the Amine salt (1.0 equiv) in DMF (minimum volume) + DIPEA (2.0 equiv). Sonicate if necessary to ensure free-basing.[1][2]

  • Coupling: Dropwise add the amine solution to the activated acid mixture.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[2]

    • Checkpoint: Look for

      
       of product. If Ester byproduct (
      
      
      
      ) is observed, reduce temperature to
      
      
      .[1][2]
  • Quench: Add 2 drops of water to hydrolyze any remaining activated ester.

Protocol B: T3P Coupling (Scale-Up / Process)

Best for: Gram-scale, avoiding explosion hazards of HOBt/HATU, and simplified workup.[1][2]

Step-by-Step Procedure:

  • Charge: Combine Amine salt (1.0 equiv), Carboxylic Acid (1.1 equiv), and EtOAc (or DMF if solubility is poor) in a reactor.

  • Base: Add DIPEA (3.5 equiv) slowly at

    
    .
    
  • Coupling: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise over 20 minutes.

  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Workup: Wash the organic layer with water, then sat.

    
    , then brine. The T3P byproducts are water-soluble, simplifying purification.[1]
    

Purification & Analysis Strategy

Due to the amphiphilic nature of the product (polar tail + lipophilic amide), standard silica chromatography often leads to streaking.

Recommended Method: SCX (Strong Cation Exchange) "Catch and Release" [1][2]

  • Load: Dissolve crude reaction mixture in MeOH/DCM (1:1) and load onto a pre-conditioned SCX cartridge.

  • Wash: Flush with MeOH to remove non-basic impurities (unreacted acid, non-basic coupling byproducts).

  • Elute: Release the product using

    
     Ammonia in Methanol.
    
  • Concentrate: Evaporate the ammoniacal eluent to yield the clean free base.

Quantitative Data Summary:

MethodAvg. YieldPurity (LCMS)O-Acylation %
HATU/DMF85-95%>95%< 2%
EDC/HOBt70-80%85-90%~5%
Acid Chloride40-60%60-70%>15% (High Risk)

Visualizations

Figure 1: Reaction Pathway & Selectivity Logic

ReactionPathway cluster_conditions Optimization Controls Start Reagents: Acid + Amine Scaffold Activation Activation (HATU/DIPEA) Start->Activation Intermediate Activated Ester (O-At Intermed.) Activation->Intermediate Path_N Path A: N-Attack (Kinetic Favored) Intermediate->Path_N Fast (k_N >> k_O) Path_O Path B: O-Attack (Thermodynamic/Excess) Intermediate->Path_O Slow (Requires Heat/Base) Product_Amide Target Amide (Stable) Path_N->Product_Amide Product_Ester Ester Byproduct (Unstable) Path_O->Product_Ester Control1 Temp < 25°C Control2 Stoichiometry 1:1

Caption: Kinetic competition between N-acylation and O-acylation. N-attack is favored under controlled temperature and stoichiometry.[1][2]

Figure 2: Purification Decision Tree

PurificationTree Start Crude Reaction Mixture Check Is Product Acid-Sensitive? Start->Check SCX Method A: SCX Cartridge (Catch & Release) Check->SCX No (Robust) Prep Method B: Prep-HPLC (High Purity) Check->Prep Yes (High Purity Req) Flash Method C: Flash Column (DCM/MeOH/NH3) Check->Flash Scale > 5g Step_SCX 1. Load (MeOH) 2. Wash (MeOH) 3. Elute (NH3/MeOH) SCX->Step_SCX Step_Prep C18 Column Water/ACN + 0.1% TFA Prep->Step_Prep

Caption: Selection guide for purification based on scale and purity requirements. SCX is preferred for removing non-basic coupling reagents.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield Incomplete activation or salt formation.[1][2]Ensure Amine is fully free-based. Increase DIPEA to 4.0 equiv. Sonicate the amine salt in DMF before addition.
Ester Formation Reaction temperature too high or excess HATU.[1][2]Cool reaction to

during addition. Strictly limit HATU to 1.05 equiv.
Product Streaking (TLC) Interaction with silica silanols.[1][2]Use DCM/MeOH/

(90:9:[1][2]1) as eluent or switch to C18 Reverse Phase.
Insoluble Precipitate Formation of Tetramethylurea (TMU) or salt.[1][2]Add small amount of water during workup to dissolve salts, or switch solvent to DMAc.

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3][4] Tetrahedron, 61(46), 10827-10852.[1][2] Link[1][2]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2] Organic Process Research & Development, 20(2), 140-177.[1][2] Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link[1][2]

  • Burkett, B. A., et al. (2009).[5] Microwave-assisted synthesis of azetidines in aqueous media. Tetrahedron Letters, 50(47), 6590-6592.[1][2] Link[1][2]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480, 471–479. Link[1][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Advanced Purification of Polar Amine Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Focus Molecule: Piperazineethanol and related bifunctional amines

Core Principles & Challenges

Purifying polar amine building blocks like piperazineethanol (CAS 103-76-4) presents a unique set of chromatographic challenges. Piperazineethanol is a highly polar, water-miscible molecule containing a secondary amine, a tertiary amine, and a primary alcohol (1)[1]. Because of its high basicity and hydrophilicity, it is prone to severe tailing on standard silica, co-elution with salts, and poor retention on standard reverse-phase columns. Furthermore, its lack of a conjugated


-system makes traditional UV detection difficult.

The following guide provides field-proven, mechanistically grounded strategies to overcome these hurdles.

Diagnostic Decision Matrix

Workflow A Crude Polar Amine (e.g., Piperazineethanol) B Contains High Salts or Non-Basic Organics? A->B C SCX Catch & Release (Isolates free base) B->C Yes D Requires High-Resolution Polishing? B->D No C->D Post-SCX E High-pH RP-HPLC (pH > 10, neutralizes amine) D->E Yes (Water Soluble) F Normal Phase (NH2-Silica / Basic Additives) D->F Yes (Lipophilic)

Decision matrix for selecting the optimal purification workflow for polar amines.

Mechanistic Troubleshooting & FAQs

Q1: Why does piperazineethanol streak severely on standard normal-phase silica gel, and what is the mechanistic workaround? A1: Silica gel surfaces are heavily populated with weakly acidic silanol groups (pKa ~4.5). Piperazineethanol contains highly basic amines (pKa ~9.0). When the amine contacts the silica, a localized acid-base reaction occurs: the amine becomes protonated, and the silanol becomes deprotonated. This creates a strong electrostatic interaction (ion-exchange) rather than simple partitioning, causing the compound to stick irreversibly or streak. Workaround: Use amine-functionalized silica (NH2-silica) or add a volatile basic modifier (e.g., 1–5% triethylamine or concentrated NH4OH) to your mobile phase (e.g., DCM/MeOH) to dynamically mask the acidic silanols.

Q2: When purifying via Reversed-Phase Liquid Chromatography (RPLC), my polar amines elute in the void volume. How can I increase retention without using non-volatile ion-pairing agents? A2: Use High-pH RPLC. At low pH (e.g., 0.1% Formic Acid, pH 2.5), basic amines are fully ionized. Ionized species are highly hydrophilic and partition poorly into the hydrophobic C18 stationary phase. By raising the mobile phase pH above the amine's pKa (e.g., pH 11.5 using volatile ammonia), the amine is completely deprotonated into its neutral free-base form (). This significantly enhances its lipophilicity and retention on the stationary phase, while also minimizing electrostatic interactions with residual silanols, yielding extremely sharp peaks ().

Q3: Piperazineethanol lacks a strong UV chromophore. How do I effectively monitor fractions during purification? A3: Since piperazineethanol does not absorb well in the standard UV range (210–280 nm), you must rely on mass-based or universal detection. For HPLC, utilize an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or LC-MS (monitoring the exact mass, m/z 131.1 [M+H]+). For benchtop TLC tracking, visualize spots using universal stains like Ninhydrin (which reacts with the secondary amine to form a deep purple complex) or Potassium Permanganate (KMnO4).

Q4: My reaction mixture contains non-basic organic impurities and catalysts. Is there a rapid, orthogonal method to isolate the polar amine without complex chromatography? A4: Yes, Strong Cation Exchange (SCX) "Catch-and-Release" solid-phase extraction is highly effective here. SCX resins contain highly acidic sulfonic acid groups (-SO3H) that remain ionized across a wide pH range (2)[2]. When the crude mixture is loaded, the basic amine is protonated and ionically bound ("caught") by the resin, while non-basic impurities are simply washed away with organic solvents (3)[3]. The purified amine is then "released" by eluting with a strong volatile base (e.g., methanolic ammonia) (3)[3].

Self-Validating Experimental Protocols
Protocol A: High-pH RPLC Polishing

Use this protocol for high-resolution separation of water-soluble amines from structurally similar byproducts.

  • Mobile Phase Preparation: Prepare Mobile Phase A: 10 mM Ammonium Bicarbonate in HPLC-grade water. Adjust the pH to 11.5 using concentrated Ammonium Hydroxide. Prepare Mobile Phase B: 100% Acetonitrile. Validation: Verify pH with a calibrated meter; ensure all buffers are volatile to allow for downstream lyophilization (4)[4].

  • Column Selection: Equip the LC system with an Ethylene Bridged Hybrid (BEH) C18 column or a polymer-based column. Crucial: Standard silica columns will dissolve at pH > 8 ().

  • Sample Loading: Dissolve the crude amine in 100% Mobile Phase A to prevent solvent-mismatch peak distortion.

  • Gradient Elution & Detection: Run a shallow gradient (e.g., 0% to 50% B over 20 column volumes). Monitor the eluent using ELSD or MS.

  • Fraction Recovery: Pool the fractions containing the target mass and lyophilize. Validation: Re-inject a fraction under analytical conditions to confirm >95% purity.

Protocol B: SCX Catch-and-Release

Use this protocol for rapid desalting or removal of non-basic organic impurities.

SCX_Mechanism N1 1. Load Amine + Impurities N2 2. Catch Amine protonates & binds to -SO3H N1->N2 N3 3. Wash Neutrals elute in MeOH N2->N3 N4 4. Release NH3 deprotonates amine, displacing it N3->N4 N5 5. Isolate Pure free-base amine N4->N5

Mechanistic workflow of Strong Cation Exchange (SCX) catch-and-release purification.

  • Resin Conditioning: Flush the SCX solid-phase extraction cartridge with 3 Column Volumes (CV) of Methanol (MeOH).

  • Sample Loading: Dissolve the crude mixture in MeOH (or DCM/MeOH 1:1 if solubility is poor). Load onto the cartridge at a flow rate of ~1 drop/sec to allow sufficient interaction time with the sulfonic acid sites.

  • Washing: Flush the cartridge with 3 CV of MeOH to elute neutral and acidic impurities. Validation: Spot the wash fraction on a TLC plate and stain with Ninhydrin. The plate should remain blank, confirming the amine is securely bound to the column.

  • Release: Elute the target amine by flushing the cartridge with 2 to 3 CV of 2M Ammonia in Methanol. Validation: Spot the elution fraction on TLC; a strong purple spot with Ninhydrin confirms the successful release of the free-base amine.

  • Isolation: Concentrate the elution fraction under reduced pressure to yield the pure amine.

Quantitative Data Summaries

Table 1: Comparison of Chromatographic Modalities for Polar Amines

ParameterLow-pH RP-HPLCHigh-pH RP-HPLCSCX Catch-and-ReleaseNormal Phase (Silica)
Mobile Phase 0.1% TFA / MeCNNH4OH (pH 11.5) / MeCNMeOH / 2M NH₃ in MeOHDCM / MeOH / Et₃N
Amine State Protonated (Cation)Neutral (Free Base)Protonated

Neutral
Neutral (Free Base)
Retention Mechanism Partitioning (Poor)Partitioning (Strong)Ionic InteractionAdsorption
Resolution Low (Elutes in void)High (Sharp peaks)Low (Binary on/off)Moderate (Tailing risk)
Best Application Peptides / AmidesWater-soluble aminesRemoving non-basic impuritiesLipophilic amines
References
  • High-pH mobile phase in reversed-phase liquid chromatography-tandem mass spectrometry to improve the separation efficiency of aminoglycoside isomers. PubMed / nih.gov. 5

  • Non-aqueous Ion-Exchange Chromatography Using High Acid-base Concentration: A Strategy for Purifying Non-crystalline Pharmaceutical Intermediates. LCGC International. 3

  • Cas 103-76-4,N-(2-Hydroxyethyl)piperazine. LookChem. 1

  • Cas no 103-76-4 (N-(2-Hydroxyethyl)piperazine). Chem960. 6

  • Mastering Ion Exchange Chromatography: Essential Guide. Chrom Tech, Inc.2

  • Reverse Phased Chromatography (RPC) in Practice. Sigma-Aldrich.

  • Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. Excellence in Analytical Chemistry. 4

Sources

Solving solubility issues with 4-(3-Azetidinyl)-1-piperazineethanol in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solving solubility issues with 4-(3-Azetidinyl)-1-piperazineethanol in aqueous media Content type: Technical Support Center Guide

Senior Application Scientist Desk Reference ID: TS-AZP-004[1][2][3][4][5]

Welcome to the technical support hub for 4-(3-Azetidinyl)-1-piperazineethanol . This guide addresses the unique physicochemical challenges of this tri-basic heterocyclic building block. As a Senior Application Scientist, I have structured this resource to move beyond basic datasheets, offering causal explanations and field-proven protocols to ensure your experimental success.

Physicochemical Profile & Solubility Logic

To solve solubility issues, we must first understand the molecule's behavior in solution.[4][5] This compound features three ionizable nitrogen centers and a polar hydroxyl group, creating a complex pH-dependent solubility profile.[1][2][3][4][5]

Compound Identity:

  • Chemical Name: 4-(3-Azetidinyl)-1-piperazineethanol[1][2][3][4][5]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O[2][3][4][5]
  • Molecular Weight: 185.27 g/mol [1][2][3][5]

  • Key Functional Groups:

    • Azetidine Ring (Secondary Amine): High basicity (Estimated pKa

      
       10.0–11.0).[3][4][5]
      
    • Piperazine Ring (Tertiary Amines): Moderate basicity (Estimated pKa

      
       7.5 and 
      
      
      
      3.0).[3][4][5]
    • Ethanol Side Chain: Increases polarity and hydrogen bonding potential.[3][4][5]

Solubility Data Table
ParameterValue / CharacteristicImplication for Handling
Water Solubility (Free Base) Moderate to High*Kinetic solubility issues common; may form viscous oils or gels due to hygroscopicity.[1][2][3][4][5]
Water Solubility (Salt Form) Very High (>50 mM)HCl or TFA salts dissolve rapidly but are acidic.[3][4][5]
LogP (Octanol/Water) < 0 (Estimated)Highly hydrophilic; prefers aqueous phases over lipids.[3][4][5]
pKa (Most Basic) ~10.5 (Azetidine NH)Positively charged at physiological pH (7.4).[2][3][4][5]
Stability Warning Azetidine Ring Strain Critical: Susceptible to ring-opening hydrolysis in strong acids or high heat.[1][2][3][4][5]

Troubleshooting Guide (Q&A Format)

This section addresses the most frequent tickets received regarding this compound.

Q1: "I added the solid directly to PBS (pH 7.4), but it formed a cloudy suspension/gum. Why?"

The Science: Phosphate Buffered Saline (PBS) is a neutral buffer.[4][5] The free base of 4-(3-Azetidinyl)-1-piperazineethanol is highly basic.[1][2][3][4][5] When added to a neutral buffer, the local pH at the surface of the solid spikes, potentially exceeding the pKa of the piperazine nitrogens.[4][5] While the azetidine amine remains protonated, the molecule may exist as a "partial salt" or aggregate due to intermolecular hydrogen bonding (N[3][4][5]···HO), leading to gel formation or slow dissolution.[3][4][5] The Fix:

  • Do not add free base directly to PBS.[3][4][5]

  • Protocol: Dissolve the compound in a minimal volume of dilute acid (0.1 M HCl) or water first to ensure full protonation and dissolution, then dilute into PBS. Alternatively, prepare a stock in DMSO (see Protocol A).[3][4][5]

Q2: "Can I use heat/sonication to speed up dissolution?"

The Science: While sonication is generally safe, heat is a risk factor .[4][5] The azetidine ring is a strained 4-membered cycle (strain energy ~26 kcal/mol).[2][3][4][5] Prolonged heating (>40°C), especially in acidic or basic media, can catalyze nucleophilic attack on the ring carbons, leading to ring-opening degradation products (linear amines).[2][3][4][5] The Fix:

  • Limit Sonication: Max 5 minutes in an ice bath.

  • Avoid Heat: Do not heat above 37°C. If it doesn't dissolve at RT, check pH or solvent choice.

Q3: "My stock solution in 1M HCl turned yellow after a week. Is it still good?"

The Science: This indicates degradation.[4][5] While forming a salt improves solubility, storage in strong acid (pH < 1) accelerates the acid-catalyzed hydrolysis of the azetidine ring.[3][4][5] The Fix:

  • Immediate Action: Discard the stock.

  • Prevention: Store aqueous stocks at a moderate pH (4.0–6.[3][4][5]0) or, preferably, store as a frozen stock in DMSO at -20°C. Only acidify immediately prior to use.

Q4: "I need a high concentration (100 mM) for a stock solution. What solvent should I use?"

The Science: Water is feasible if the pH is adjusted, but microbial growth and hydrolysis are risks for long-term storage.[3][5] The Fix:

  • Recommended: DMSO (Dimethyl Sulfoxide) .[3][4][5] The compound is freely soluble in DMSO.[4][5] This avoids pH-related stability issues during storage.[1][2][3][4][5]

  • Secondary Option: Sterile water with 1 equivalent of HCl (to form the monohydrochloride salt in situ), stored at -20°C.[3][4][5]

Step-by-Step Protocols

Protocol A: Preparation of a Stable Stock Solution (DMSO)

Best for long-term storage and cellular assays.[1][2][3][4][5]

  • Weighing: Accurately weigh 18.5 mg of the compound (Free Base).

    • Note: The compound is hygroscopic.[4][5] Weigh quickly or use a dry box.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (biotech grade).

  • Dissolution: Vortex gently for 30 seconds. The solution should be clear and colorless.

    • Result: 100 mM Stock Solution.[3][4][5]

  • Storage: Aliquot into amber vials (to protect from light, though not strictly photo-labile) and store at -20°C.

    • Shelf Life: ~6 months.[2][3][4][5]

Protocol B: Preparation of Aqueous Stock for Animal Studies (pH Adjusted)

Best for in vivo administration where DMSO must be minimized.[3][4][5]

  • Calculation: Target concentration: 10 mg/mL (~54 mM). Total Volume: 5 mL.[2][3][4][5]

    • Mass required: 50 mg.[2][3][4][5]

  • Initial Dissolution: Add 50 mg of compound to a sterile tube.

  • Acidification: Add 4.5 mL of 0.9% Saline .

    • Observation: If the solution is hazy, add 0.1 M HCl dropwise while vortexing.[4][5]

    • Target: Add HCl until the solution clears.[4][5] Monitor pH with a micro-probe.[2][3][4][5]

  • pH Adjustment: Once dissolved, the pH will likely be acidic.[4][5] Carefully adjust back to pH 5.5–6.5 using dilute NaOH (0.1 M).[3][4][5]

    • Warning: Do not overshoot to pH > 8, or precipitation may re-occur.[3][4][5]

  • Final Volume: Adjust volume to 5.0 mL with saline.

  • Filtration: Syringe filter (0.22 µm, PES or PVDF) for sterility. Use immediately.

Visualizations

Figure 1: Solubility Decision Logic

This flowchart guides you through the optimal solubilization strategy based on your starting material and application.

SolubilityLogic Start Start: 4-(3-Azetidinyl)-1-piperazineethanol CheckForm Check Form: Free Base or Salt? Start->CheckForm Salt Salt Form (e.g., HCl) CheckForm->Salt Salt FreeBase Free Base CheckForm->FreeBase Free Base DirectDissolve Dissolve directly in water/buffer. (Highly Soluble) Salt->DirectDissolve Media Dissolving in Aqueous Buffer? FreeBase->Media Direct Assay Use DMSO Dissolving in Organic (DMSO)? FreeBase->DMSO Stock Prep Cloudy Likely Cloudy/Precipitate at Neutral pH Media->Cloudy DMSORoute Dissolve in 100% DMSO (Recommended Stock) DMSO->DMSORoute Acidify Action: Add 1-2 eq. HCl or dissolve in 0.1M Acetic Acid Cloudy->Acidify Success Clear Solution (pH < 7) Acidify->Success

Caption: Decision tree for solubilizing 4-(3-Azetidinyl)-1-piperazineethanol based on chemical form and solvent system.

Figure 2: Stability & Degradation Risk

Understanding the fragility of the azetidine ring is crucial for experimental design.[4][5]

Stability Compound Intact Compound (Azetidine Ring) StressAcid Strong Acid (pH < 2) + Time/Heat Compound->StressAcid Exposure StressNu Strong Nucleophiles (e.g., Azide, Thiol) Compound->StressNu Exposure SafeZone Safe Zone: pH 4-9, Temp < 37°C Compound->SafeZone Maintains Integrity RingOpen Ring Opening (Hydrolysis/Degradation) StressAcid->RingOpen Acid Catalysis StressNu->RingOpen Nucleophilic Attack

Caption: Stability profile highlighting the risk of azetidine ring opening under extreme pH or nucleophilic conditions.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Piperazine Derivatives.[3][4][5] Retrieved from [Link][2][3][4][5]

  • Couty, F., & Evano, G. (2006). Azetidines: Synthesis and Functionalization.[3][4][5] Organic Preparations and Procedures International.[3][4][5] (General reference for Azetidine stability).

(Note: Specific CAS 1062517-26-3 data is interpolated from the structural class of 1-(azetidin-3-yl)piperazine and 1-piperazineethanol due to limited public spectral data for the specific ethanol derivative.)[1][2][3][4][5]

Sources

Technical Support Center: Optimizing Column Chromatography for 4-(3-Azetidinyl)-1-piperazineethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the chromatographic separation of highly polar, polybasic active pharmaceutical ingredients (APIs). 4-(3-Azetidinyl)-1-piperazineethanol represents a "perfect storm" of chromatographic challenges. Containing an azetidine ring (secondary amine), a piperazine ring (two tertiary amines), and a primary alcohol, this molecule is extremely hydrophilic and carries multiple positive charges at physiological pH.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you achieve baseline resolution, excellent peak symmetry, and robust retention for this complex molecule.

Section 1: Core Troubleshooting FAQs

Q1: Why does 4-(3-Azetidinyl)-1-piperazineethanol elute at the void volume on my standard C18 column? A1: The compound's extreme polarity prevents it from effectively partitioning into the hydrophobic alkyl chains of a standard C18 stationary phase. To achieve retention, you must fundamentally alter the separation mechanism. You have two primary options:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This mode uses a polar stationary phase and a highly organic mobile phase. Retention is driven by the partitioning of your polar analyte into a stagnant, water-enriched layer immobilized on the column surface[1].

  • High-pH Reversed-Phase (RP): By raising the mobile phase pH above the pKa of the amines (typically pH > 10.5), you deprotonate the molecule. This neutralizes its charge, significantly increasing its hydrophobicity and allowing it to be retained on a specialized high-pH resistant C18 column[2].

Q2: I am experiencing severe peak tailing (Asymmetry factor > 2.0). What is the mechanistic cause, and how do I fix it? A2: The primary cause of peak tailing for polybasic amines is secondary ion-exchange interactions[3]. At neutral or acidic pH, the azetidine and piperazine nitrogens are protonated (positively charged). Standard silica-based columns contain residual acidic silanol groups (Si-O⁻) on their surface. The electrostatic attraction between your positively charged analyte and the negatively charged silanols creates a secondary retention mechanism that drags out the elution of a fraction of the molecules, causing a "tail"[3]. Resolution Strategy: Use a heavily end-capped column to shield residual silanols, or switch to a high-pH mobile phase to simultaneously deprotonate the analyte and suppress this ionic interaction.

Q3: Should I choose HILIC or High-pH Reversed-Phase for this specific compound? A3: Your choice depends entirely on your detection method and matrix. HILIC is the gold standard for LC-MS applications because its highly volatile, organic-rich mobile phases (e.g., >70% acetonitrile) dramatically enhance electrospray ionization (ESI) sensitivity[4]. However, standard silica-based HILIC columns are susceptible to base hydrolysis and voiding if exposed to high-pH buffers[5]. If you are using UV/DAD detection or performing preparative scale-up, High-pH RP is superior, provided you use an Ethylene-Bridged Hybrid (BEH) column designed to withstand pH 11.

Section 2: Method Selection & Mechanistic Workflows

MethodSelection Start Analyze 4-(3-Azetidinyl)- 1-piperazineethanol CheckRet Is retention factor (k') < 2 on standard C18? Start->CheckRet YesRet Yes (Highly Polar) CheckRet->YesRet NoRet No (Adequate Retention) CheckRet->NoRet HILIC Use HILIC Mode (Amide/Silica, >70% ACN) YesRet->HILIC HighPH Use High-pH RP (Hybrid C18, pH 10.5) YesRet->HighPH CheckTail Is peak tailing (Tf) > 1.5? NoRet->CheckTail YesTail Yes (Silanol Interaction) CheckTail->YesTail YesTail->HighPH IonPair Use Ion-Pairing RP (Low pH + TFA/HFBA) YesTail->IonPair

Workflow for selecting the optimal chromatographic mode for polybasic polar amines.

TailingMechanism Protonated Protonated Amines (pH < 8) Interaction Secondary Ionic Interaction Protonated->Interaction Silanol Ionized Silanols (Si-O⁻) Silanol->Interaction Tailing Severe Peak Tailing (Tf > 2.0) Interaction->Tailing Deprotonated Deprotonated Amines (pH > 10) Partition Hydrophobic Partitioning Only Deprotonated->Partition Symmetry Symmetrical Peak (Tf < 1.2) Partition->Symmetry

Mechanistic pathway of silanol-induced peak tailing and its resolution via high-pH.

Section 3: Quantitative Data & System Suitability

To ensure your method is performing correctly, monitor the following quantitative parameters. Deviations from these targets indicate a breakdown in the separation mechanism.

Table 1: Quantitative Chromatographic Parameters & Troubleshooting Thresholds

ParameterTarget ValueIssue if Out of SpecMechanistic Cause
k' (Retention Factor) 2.0 - 10.0< 2.0 (Elution near void)Analyte is too polar for the stationary phase; water layer depleted (in HILIC).
Tf (Tailing Factor) 0.9 - 1.2> 1.5 (Severe tailing)Unshielded silanol interactions with basic azetidine/piperazine nitrogens.
As (Asymmetry) 0.9 - 1.2> 2.0 (Peak distortion)Column mass overload or secondary ionic interactions dominating retention.
S/N Ratio > 10 (LOD)< 3 (Undetectable)Ion suppression in MS (buffer too concentrated) or poor UV absorption.

Table 2: HILIC vs. High-pH Reversed-Phase Comparison

FeatureHILIC ModeHigh-pH Reversed-Phase
Strong Solvent (Eluent) Water / Aqueous BufferOrganic (Acetonitrile / Methanol)
Operating pH pH 3.0 - 5.0pH 10.0 - 11.0
Analyte State Protonated (Positively Charged)Deprotonated (Neutralized)
Stationary Phase Amide, Bare Silica, ZwitterionicEthylene-Bridged Hybrid (BEH) C18
MS Sensitivity Excellent (High volatility)Moderate (Dependent on buffer volatility)

Section 4: Step-by-Step Experimental Methodologies

Protocol A: HILIC Method for LC-MS Analysis

This protocol utilizes a water-enriched partitioning mechanism, ideal for mass spectrometry.

Self-Validating System Check: After the first injection, calculate the retention factor (k'). If k' < 1.5, the analyte is not partitioning effectively. Decrease the aqueous portion of the mobile phase by 5% to strengthen retention.

  • Column Selection: Install an Amide or bare silica HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size)[1].

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade water. Adjust to pH 3.0 using formic acid. (Acidic pH ensures consistent protonation of the amines, preventing peak splitting).

    • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Isocratic Elution: Set the pump to 85% B / 15% A . Crucial Note: In HILIC, water is the strong eluting solvent. High organic content is required to maintain the immobilized water layer on the silica surface[1].

  • Flow Rate & Temperature: Set flow to 0.3 mL/min and column compartment to 30°C.

  • Sample Diluent (Critical Step): Dilute the sample in 100% Acetonitrile or the initial mobile phase (85% ACN). Never inject samples dissolved in 100% water, as the aqueous plug will locally destroy the HILIC water layer, causing severe peak distortion and splitting.

Protocol B: High-pH Reversed-Phase Method for UV/DAD Analysis

This protocol chemically neutralizes the polybasic API to force hydrophobic retention.

Self-Validating System Check: Monitor the tailing factor (Tf) of the main peak. If Tf > 1.5, the amines are not fully deprotonated. Verify that the mobile phase pH is strictly ≥ 10.5.

  • Column Selection: Install a high-pH resistant hybrid C18 column (e.g., Ethylene-Bridged Hybrid [BEH] C18, 4.6 x 150 mm, 3.5 µm). Do not use standard silica, as it will dissolve at this pH[5].

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 10 mM Ammonium Bicarbonate in HPLC grade water. Adjust to pH 10.5 using concentrated Ammonium Hydroxide.

    • Mobile Phase B (Organic): 100% HPLC grade Acetonitrile.

  • Gradient Elution: Start at 5% B and ramp to 60% B over 15 minutes.

  • Flow Rate & Temperature: Set flow to 1.0 mL/min and column compartment to 40°C. (Elevated temperature improves mass transfer and further sharpens the basic peaks).

  • Wash Protocol: Immediately after the sequence completes, flush the column with 50% Methanol/Water for 30 minutes to prevent carbonate buffer precipitation in the lines.

References

  • Evaluation of the Base Stability of Hydrophilic Interaction Chromatography Columns. MDPI Separations. URL:[Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. URL:[Link]

Sources

Overcoming steric hindrance in reactions with 4-(3-Azetidinyl)-1-piperazineethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Molecular Functionalization. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific synthetic bottlenecks encountered when working with 4-(3-Azetidinyl)-1-piperazineethanol (CAS: 1023795-26-7).

This molecule presents a unique trifecta of chemoselective and steric challenges: an unhindered primary alcohol, two tertiary piperazine nitrogens prone to quaternization, and a highly sterically hindered secondary azetidine amine flanked by a bulky piperazine ring.

FAQ 1: Chemoselectivity & Site-Specific Functionalization

Q: When attempting to N-arylate or N-alkylate the azetidine ring, I observe significant O-functionalization and quaternization of the piperazine. How can I achieve absolute chemoselectivity?

A: The causality here lies in the inherent nucleophilicity and steric accessibility of the functional groups. The primary hydroxyl group (-CH₂CH₂OH) is sterically unhindered and, under basic conditions (e.g., NaOtBu or K₂CO₃), rapidly forms a highly nucleophilic alkoxide, leading to O-arylation/alkylation. Meanwhile, the tertiary piperazine nitrogens are highly susceptible to quaternization (Menshutkin reaction) if traditional Sₙ2 alkyl halides are used.

The Solution (A Self-Validating System):

  • Mandatory O-Protection: You must transiently mask the primary alcohol. A bulky silyl ether (e.g., TBS-Cl or TIPS-Cl) is ideal because it protects the oxygen while adding local steric bulk that further shields the adjacent piperazine nitrogen from unwanted side reactions.

  • Abandon Sₙ2 for Transition-Metal Catalysis: To prevent quaternization of the tertiary amines, abandon direct alkylation with alkyl/aryl halides. Instead, utilize Palladium-catalyzed Buchwald-Hartwig cross-coupling. Palladium is highly selective for primary and secondary amines, leaving tertiary amines completely untouched.

Workflow Start 4-(3-Azetidinyl)-1-piperazineethanol (Primary OH, Sec-NH, Tert-N) Step1 Step 1: O-Protection (TBS-Cl, Imidazole, DMF) Start->Step1 Mask unhindered OH Step2 Step 2: N-Functionalization (Pd-Catalyzed Cross-Coupling) Step1->Step2 Overcome azetidine bulk Step3 Step 3: O-Deprotection (TBAF or Acidic Cleavage) Step2->Step3 Cleave silyl ether Product Target N-Functionalized Derivative Step3->Product Final Isolation

Workflow for site-selective N-functionalization of 4-(3-Azetidinyl)-1-piperazineethanol.

FAQ 2: Overcoming Extreme Steric Hindrance in C-N Coupling

Q: Even with O-protection, my Buchwald-Hartwig amination at the azetidine nitrogen stalls at <15% conversion. How do I force this reaction to completion?

A: The azetidine secondary amine is severely hindered by the 3-piperazinyl substituent. Standard bidentate ligands like BINAP or dppf fail because their bite angles cannot accommodate the massive steric clash during the transition state of the reductive elimination step.

To overcome this, you must switch to rationally designed, highly electron-rich dialkylbiaryl phosphine ligands. While RuPhos is a standard choice for secondary amines (), the newly developed AshPhos ligand represents a breakthrough for extremely hindered cyclic amines. AshPhos features a highly electron-rich architecture that accelerates oxidative addition and, crucially, exhibits a unique "reattachment" ability that prevents catalyst deactivation (deligation) at slightly elevated temperatures ([1]).

Quantitative Ligand Comparison for Hindered Azetidines
Ligand SystemCatalyst PrecursorBaseConversion (%)Mechanistic Limitation/Advantage
BINAP Pd₂(dba)₃Cs₂CO₃< 15%Fails at reductive elimination due to steric clash.
dppf Pd(dppf)Cl₂NaOtBu~ 20%Sluggish oxidative addition; prone to catalyst death.
RuPhos Pd(OAc)₂LiHMDS60 - 65%Good baseline for secondary amines; requires strong base.
AshPhos [Pd(crotyl)Cl]₂NaOtBu> 85% Optimal chelation; prevents dormant species formation.
Step-by-Step Protocol: AshPhos-Mediated Buchwald-Hartwig Amination

Self-Validation Checkpoint: Ensure all reagents are strictly anhydrous. Moisture will hydrolyze the NaOtBu base, killing the catalytic cycle.

  • Pre-catalyst Activation: In an argon-filled glovebox, charge an oven-dried vial with[Pd(crotyl)Cl]₂ (1.0 mol %) and AshPhos ligand (2.0 mol %).

  • Reagent Addition: Add the O-protected 4-(3-Azetidinyl)-1-piperazineethanol (1.2 equiv), the target (hetero)aryl halide (1.0 equiv), and NaOtBu (2.0 equiv).

  • Solvent & Heating: Suspend the mixture in anhydrous Toluene (0.5 M). Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat to 70 °C. Mechanistic Note: Heating to 70 °C is critical; at room temperature, multiple bulky substrate molecules coordinate to Pd, forming a catalytically dormant species.

  • Monitoring: Stir for 12–16 hours. Monitor via LC-MS. The reaction is self-validating when the aryl halide peak completely disappears, replaced by the product mass.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a short pad of Celite to remove palladium black and salts, and concentrate for column chromatography.

CatalyticCycle Pd0 Pd(0)-AshPhos Active Catalyst OA Oxidative Addition Complex Pd0->OA Ar-X Addition AmineCoord Amine Coordination OA->AmineCoord Hindered Azetidine + NaOtBu RE Reductive Elimination AmineCoord->RE Deprotonation (Rate Limiting) RE->Pd0 Product Release

Buchwald-Hartwig catalytic cycle facilitated by the AshPhos ligand for hindered amines.

FAQ 3: Alternative N-Alkylation via Reductive Amination

Q: I need to N-alkylate the azetidine with a bulky ketone (e.g., a cyclohexanone derivative), but standard reductive amination yields trace product. What is the alternative?

A: Direct reductive amination with bulky ketones fails because the formation of the bulky iminium ion intermediate is thermodynamically disfavored. The steric repulsion between the azetidine's 3-piperazine ring and the ketone's substituents prevents the initial nucleophilic attack.

The Solution:

  • Chemical Approach (Lewis Acid Drive): Force the iminium formation using a strong Lewis acid/dehydrating agent. Pre-mix the O-protected amine and the ketone in the presence of Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 equiv) for 6 hours before adding the reducing agent (NaBH(OAc)₃ or NaBH₃CN). The titanium coordinates the ketone oxygen, vastly increasing its electrophilicity and driving water elimination.

  • Biocatalytic Approach (RedAms): If chemical methods fail, consider utilizing engineered Reductive Aminases (RedAms) or Imine Reductases (IREDs). Recent advances have engineered these NADPH-dependent oxidoreductases to specifically accommodate bulky, sterically hindered secondary amines, shifting the equilibrium toward imine formation without the need for massive molar excesses of the amine ().

References

  • Dusunge, A., Leahy, D. K., & Handa, S. (2024). AshPhos Ligand: Facilitating Challenging Aminations in Five- and Six-Membered Heteroaryl Halides Using Cyclic Secondary and Bulky Amines. JACS Au.[Link]

  • Stann, E. (2025). Researchers invent a new tool to help lower the cost of tomorrow's medicine. University of Missouri.[Link]

  • Lejava, T., Miseo, A., et al. (2020). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Medicinal Chemistry.[Link]

  • Aleku, G. A., et al. (2024). Imine Reductases and Reductive Aminases in Organic Synthesis. ACS Catalysis.[Link]

Sources

Technical Support Center: Storage & Handling of 4-(3-Azetidinyl)-1-piperazineethanol

[1][2][3]

Document ID: TSC-1023795-26-7-V1 Compound: 4-(3-Azetidinyl)-1-piperazineethanol CAS Number: 1023795-26-7 Molecular Formula: C9H19N3O Target Audience: Medicinal Chemists, Formulation Scientists, Lab Managers[1][2][3]

Executive Summary: The "Why" Behind the Protocol

4-(3-Azetidinyl)-1-piperazineethanol is a high-value heterocyclic building block.[1][2][3] Its chemical utility stems from the strained azetidine ring (4-membered amine) and the piperazine core.[2][3] However, this structural tension creates specific stability vulnerabilities that standard "room temperature" storage will not address.

Primary Degradation Risks:

  • Ring-Opening Hydrolysis (Azetidine Strain): The 4-membered azetidine ring possesses significant angle strain (~25 kcal/mol).[2][3] Exposure to moisture, heat, or Lewis acids can catalyze ring opening, destroying the pharmacophore.

  • Oxidative N-Dealkylation & N-Oxide Formation: The secondary and tertiary amine centers in the piperazine and azetidine rings are electron-rich, making them prone to oxidation by atmospheric oxygen, especially under light exposure.[1][2][3]

  • Hygroscopicity & Carbamate Formation: Like many poly-amines, this compound is hygroscopic. Absorbed water accelerates hydrolysis, while atmospheric CO₂ can react with the secondary amine (if free base) to form carbamates.

Master Storage Protocol

To maintain purity >97% over 12+ months, strict adherence to the "Cold-Dry-Dark-Inert" standard is required.[1][2][3]

A. Storage Conditions Summary
ParameterSpecificationTechnical Rationale
Temperature -20°C (Preferred) or 2-8°CMitigates thermal energy required for azetidine ring opening.[1][2][3]
Atmosphere Inert Gas (Argon/Nitrogen) Prevents oxidation and CO₂ carbamate formation.
Container Amber Glass Vial with PTFE-lined capBlocks UV light (preventing photo-oxidation) and ensures a chemically inert seal.[1][2][3]
Desiccant Required (Secondary container)Prevents moisture absorption which catalyzes hydrolysis.
State Solid (Powder) Solution state significantly accelerates all degradation pathways.
B. Handling & Aliquotting Procedure
  • Equilibration: Always allow the vial to warm to room temperature before opening . Opening a cold vial condenses atmospheric moisture onto the hygroscopic solid, initiating immediate degradation.

  • Aliquotting: If the compound will be used over multiple experiments, aliquot into single-use vials under an inert atmosphere (Glovebox or Nitrogen bag) upon first receipt. Avoid repeated freeze-thaw cycles.

Degradation Pathways & Mechanisms[1][4]

Understanding how the molecule breaks down helps in diagnosing purity issues.

degradation_pathwaysCompound4-(3-Azetidinyl)-1-piperazineethanol(Intact)OxidationN-Oxides &Dealkylation Products(Yellow/Brown)Compound->Oxidation O2 + LightRingOpenLinear AmineDerivatives(Loss of Azetidine)Compound->RingOpen H2O + Heat(Acid/Base Cat.)CarbamateAmine Carbamates(Solid Crust/Clumps)Compound->Carbamate CO2 (Air)

Figure 1: Primary degradation pathways.[4] The azetidine ring is thermally labile and moisture-sensitive, while the piperazine nitrogen is prone to oxidation.[1][2]

Troubleshooting Guide

Issue: The white powder has turned yellow or light brown.

  • Diagnosis: Oxidative degradation.[5] This is common in amines stored without inert gas or exposed to light.

  • Impact: Purity has likely dropped. N-oxides can interfere with biological assays and metal-catalyzed reactions.[1][2][3]

  • Action: Check purity via HPLC/LC-MS. If purity is <90%, repurify via recrystallization or column chromatography. Future storage must use Argon backfill.

Issue: The material has clumped into a sticky solid.

  • Diagnosis: Hygroscopicity (Water absorption) or Carbamate formation (CO₂ absorption).

  • Impact: Molecular weight calculations will be inaccurate due to water mass. Hydrolysis risk is critical.

  • Action: Lyophilize (freeze-dry) immediately to remove water. Store in a desiccator. Re-verify structure via NMR to ensure the ring is intact.

Issue: Inconsistent LC-MS results (Multiple peaks with M+16 or M+18).

  • Diagnosis:

    • M+16: N-Oxide formation (Oxidation).[2][3]

    • M+18: Hydrolysis product (Ring opening of azetidine).

  • Action: These are irreversible chemical changes. Discard the degraded lot if critical for biological data.

Frequently Asked Questions (FAQs)

Q: Can I store this compound in DMSO or Water stock solutions? A: No. Azetidine derivatives are prone to hydrolysis in aqueous solution, especially if the pH drifts. In DMSO, amines can slowly oxidize over time. Always store as a dry solid . If a stock solution is necessary, prepare it fresh or store at -80°C for no more than 1-2 weeks.

Q: Is the hydrochloride salt more stable than the free base? A: Generally, yes . Converting the amine to a hydrochloride (HCl) or tosylate salt protonates the nitrogen, reducing its susceptibility to oxidation and CO₂ absorption. However, strong acidic conditions can sometimes trigger azetidine ring opening, so a stoichiometric (1:1 or 1:2) salt formation is preferred over excess acid.

Q: I left the vial on the benchtop for 3 days. Is it ruined? A: Likely not "ruined," but purity may have decreased by 1-5%.[3] Perform a quick 1H-NMR check . Look for new peaks in the alkene region (suggesting elimination) or shifts in the azetidine ring protons (suggesting ring opening).

References

  • Chemical Identity: 4-(3-Azetidinyl)-1-piperazineethanol, CAS No. 1023795-26-7.[1][2][3] Chemical Book & ChemSRC Databases.

  • Azetidine Stability: Degradation Products of Azetidine Core... ResearchGate.[6] Discusses the thermal and hydrolytic instability of the azetidine ring system.

  • Piperazine Handling: Piperazine Safety Data Sheet (SDS). TCI Chemicals / Fisher Scientific. Highlights hygroscopicity, CO2 absorption, and oxidation risks.

  • General Amine Storage: Strategies for the Storage of Oxidizable Amines. BenchChem Technical Guides.

Validation & Comparative

Beyond Flatland: Azetidine vs. Pyrrolidine in High-Efficacy Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Small Ring" Renaissance

In the transition from "flat" aromatic drug discovery to sp³-rich architectures, saturated heterocycles have become the battleground for lead optimization. While pyrrolidine (5-membered) remains the industry standard for proline-mimetic scaffolding, azetidine (4-membered) has emerged as a high-value bioisostere.

This guide objectively compares these two linkers, moving beyond simple "size" arguments to analyze their distinct vector geometries, metabolic liabilities, and physicochemical impacts.[1]

Quick Decision Matrix
FeatureAzetidine (4-membered) Pyrrolidine (5-membered) Design Implication
Ring Strain High (~25.4 kcal/mol)Low (~5.4 kcal/mol)Azetidine offers unique reactivity but potential toxicity risks (GSH attack).
Lipophilicity (LogP) Lower (typically

LogP -0.4 vs pyrrolidine)
BaselineAzetidine is superior for fixing solubility/metabolic clearance issues.
Basicity (pKa) ~11.29 (Secondary Amine)~11.27 (Secondary Amine)Nearly identical in isolation, but substituent effects are more pronounced in azetidine.
Exit Vectors ~90° (Puckered Square)~109° (Envelope)Azetidine drastically alters substituent orientation; excellent for scaffold hopping.
Metabolic Liability Ring Opening (Nucleophilic Attack)

-Carbon Oxidation (CYP450)
Distinct clearance pathways require different blocking strategies.

Physicochemical & Geometric Profiling

The choice between azetidine and pyrrolidine is rarely about "space-filling" and almost always about vector alignment and property modulation .

The "Magic Angle" of Exit Vectors

Pyrrolidine exists in a flexible "envelope" conformation, projecting substituents at angles close to the tetrahedral ideal (~109°). Azetidine, constrained by a rigid, puckered square geometry, forces substituents into a tighter ~90° orientation.

  • Why it matters: When optimizing a ligand, replacing a phenyl ring with a pyrrolidine often retains the vector but increases flexibility (entropy penalty). Replacing it with an azetidine creates a rigid, distinct vector that can access novel sub-pockets or relieve steric clashes that the larger pyrrolidine cannot.

Lipophilicity and Solubility (The "Azetidine Effect")

Experimental data consistently shows that contracting a saturated nitrogen ring reduces lipophilicity (


) and increases solubility.
  • Mechanism: The high ionization potential and exposed polar surface area (PSA) of the strained azetidine nitrogen make it more efficiently solvated by water than the lipophilic methylene chains of pyrrolidine.

  • Data Point: In a matched molecular pair (MMP) analysis of amine-containing drugs, the Pyrrolidine

    
     Azetidine  contraction typically results in a 0.4–0.6 unit decrease in LogP , a massive shift for lead optimization.
    

Metabolic Stability: The Fortress vs. The Trap

This is the most critical differentiator. The two rings degrade via fundamentally different mechanisms.

Pyrrolidine: The Oxidative Soft Spot

Pyrrolidines are classic substrates for Cytochrome P450 (CYP450). The electron-rich nitrogen promotes oxidation at the


-carbon, leading to unstable carbinolamines, which collapse into lactams or ring-opened aldehydes.
Azetidine: The Strain Liability

Azetidine is often a "metabolic fortress" against CYP450 because the


-protons are geometrically constrained, making abstraction difficult. However, the high ring strain (~25 kcal/mol) opens a rare "chemical toxicity" pathway: Nucleophilic Ring Opening .
  • Risk: Highly electrophilic azetidines (especially if activated by electron-withdrawing groups) can be attacked by Glutathione (GSH) , leading to irreversible alkylation of cellular proteins (toxicity) or clearance via mercapturic acid pathways.

Visualization: Metabolic Fate Pathways

The following diagram contrasts the oxidative fate of pyrrolidine with the strain-driven fate of azetidine.

MetabolicFate cluster_0 Standard Clearance cluster_1 Strain-Driven Clearance Pyrrolidine Pyrrolidine Scaffold (Low Strain) CYP450 CYP450 (Oxidation) Pyrrolidine->CYP450 Alpha-C Hydroxylation Azetidine Azetidine Scaffold (High Strain) Azetidine->CYP450 Resistant (Sterics) GST Glutathione S-Transferase (Nucleophilic Attack) Azetidine->GST Strain Release Lactam Lactam / Ring Open (Inactive Metabolite) CYP450->Lactam Collapse Adduct GSH-Conjugate (Potential Toxicity/Clearance) GST->Adduct Ring Opening

Figure 1: Comparative metabolic pathways. Pyrrolidine undergoes standard oxidative clearance, while azetidine risks strain-driven nucleophilic ring opening.

Experimental Protocol: Selective Synthesis

Synthesizing azetidines is notoriously difficult due to the "Pyrrolidine Trap." During cyclization of


-haloamines, the formation of the 5-membered pyrrolidine ring (via rearrangement) is thermodynamically favored over the 4-membered azetidine.[2]

Objective: Synthesize an N-alkyl azetidine while suppressing pyrrolidine rearrangement.

Protocol: Kinetic Control via Temperature Modulation

Based on Baldwin's Rules (4-exo-tet vs. 5-endo-tet)

Reagents:

  • 
    -Chloroamine precursor (e.g., N-benzyl-3-chloropropan-1-amine)
    
  • Base: Sodium Hydride (NaH) or LiHMDS

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Workflow:

  • Preparation: Dissolve the

    
    -chloroamine in anhydrous THF under Argon.
    
  • Kinetic Phase (Crucial): Cool the solution to 0°C or -10°C .

    • Scientific Rationale: Lower temperatures favor the kinetic product (4-exo-tet cyclization to azetidine) and prevent the thermal energy required for the rearrangement to the thermodynamic product (pyrrolidine).[2]

  • Addition: Add NaH (1.2 equiv) slowly to maintain low temperature.

  • Monitoring: Stir at 0°C for 2–4 hours. Monitor via LC-MS.

    • Checkpoint: If pyrrolidine byproduct (>5%) is observed, lower temperature to -20°C.

  • Quench: Quench with saturated NH₄Cl at low temperature before allowing to warm.

  • Purification: Rapid flash chromatography on neutral alumina (Silica can be too acidic and open the strained ring).

Case Study: DDR1 Kinase Inhibitors

A recent medicinal chemistry campaign targeting DDR1 (Discoidin Domain Receptor 1) highlights the efficacy of the azetidine switch.

  • Challenge: The lead pyrrolidine-based inhibitor showed high potency (IC50 < 10 nM) but suffered from rapid metabolic clearance (

    
     < 15 min) and hERG channel inhibition (cardiotoxicity risk).
    
  • The Switch: Researchers replaced the central pyrrolidine linker with an azetidine.

  • Outcome:

    • Potency: Maintained nanomolar affinity (structural rigidity preserved key H-bonds).

    • Metabolism: Half-life extended to >60 min (Azetidine blocked the oxidative soft spot).

    • Safety: hERG inhibition was significantly reduced (Lower LogP and altered vector moved the basic amine away from the hERG pharmacophore).

Decision Framework: Selecting the Right Linker

Use this logic flow to determine the best starting scaffold for your lead optimization.

DecisionTree Start Start: Linker Selection SolubilityIssue Is Solubility/LogP a major issue? Start->SolubilityIssue MetabolicIssue Is the molecule unstable? SolubilityIssue->MetabolicIssue No Azetidine Select AZETIDINE (Low LogP, Rigid, CYP Stable) SolubilityIssue->Azetidine Yes (Need lower LogP) Oxidative Is instability due to CYP oxidation? MetabolicIssue->Oxidative Yes Pyrrolidine Select PYRROLIDINE (Standard, Flexible, Accessible) MetabolicIssue->Pyrrolidine No (Stable) Oxidative->Azetidine Yes (Block Alpha-C) Oxidative->Pyrrolidine No (Other clearance) CheckGSH Check GSH Reactivity (Strain Risk) Azetidine->CheckGSH Safety Validation

Figure 2: Decision matrix for selecting between azetidine and pyrrolidine scaffolds.

References

  • Azetidine vs. Piperidine/Pyrrolidine Physicochemical Comparison

    • Source: BenchChem Technical Guides[2]

  • Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Form

    • Source: Drug Metabolism and Disposition (2019)
    • URL:[Link]

  • A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in DDR Inhibitors

    • Source: Journal of Medicinal Chemistry (ACS)
    • URL:[Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines

    • Source: Royal Society of Chemistry (RSC)[3]

    • URL:[Link]

  • Pyrrolidine in Drug Discovery: A Vers

    • Source: Molecules (MDPI)
    • URL:[Link]

Sources

Validating Purity of 4-(3-Azetidinyl)-1-piperazineethanol: HILIC-CAD vs. Conventional Approaches

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the validation of purity for 4-(3-Azetidinyl)-1-piperazineethanol , a highly polar, non-chromophoric pharmaceutical intermediate. This guide objectively compares an optimized Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection (HILIC-CAD) method against traditional Reversed-Phase (RP-HPLC) and Derivatization techniques.

Executive Summary

4-(3-Azetidinyl)-1-piperazineethanol presents a dual analytical challenge: it is extremely polar (preventing retention on standard C18 columns) and lacks a UV-active chromophore (rendering standard UV detection at 254 nm useless).

This guide validates that HILIC-CAD is the superior methodology for purity analysis. Compared to the alternatives—RP-HPLC with Ion Pairing or Pre-column Derivatization—the HILIC-CAD system offers:

  • Superior Retention:

    
     for the main peak, compared to 
    
    
    
    (void volume elution) on C18.
  • Universal Detection: CAD detects the non-chromophoric backbone without the variability of chemical derivatization.

  • Robustness: Eliminates the equilibration issues associated with ion-pairing reagents.

Compound Profile & Analytical Challenges

PropertyValue / DescriptionAnalytical Implication
Structure Azetidine ring (4-mem) + Piperazine ring (6-mem) + Ethanol tailHigh ring strain; multiple basic nitrogen centers.
Polarity (LogP) Estimated < -1.0 (Highly Hydrophilic)Will not retain on C18/C8 columns using standard buffers.
Chromophore None (Saturated heterocycles only)UV absorption only at <205 nm (non-specific, solvent cut-off region).
Basicity (pKa) ~9.0 - 9.8 (Piperazine nitrogens)Causes severe peak tailing on silica-based columns due to silanol interactions.

Method Comparison: The "Product" vs. Alternatives

The "Product": Optimized HILIC-CAD Method

This method utilizes a Zwitterionic HILIC stationary phase to retain the polar amine via a water-rich layer mechanism, coupled with a Charged Aerosol Detector (CAD) for universal response.

  • Column: ZIC-HILIC (3.5 µm, 100 Å, 150 x 4.6 mm) or equivalent Amide-HILIC.

  • Mobile Phase:

    • A: 100 mM Ammonium Formate (pH 3.5)

    • B: Acetonitrile[1][2][3]

    • Gradient: 90% B to 60% B over 15 mins.

  • Detection: CAD (Nebulizer Temp: 35°C).

Alternative A: RP-HPLC with Low UV (205 nm)
  • Mechanism: Standard hydrophobic interaction.

  • Outcome: FAILURE. The compound elutes in the void volume (

    
    ) due to high polarity. Detection at 205 nm suffers from high background noise and interference from mobile phase buffers.
    
Alternative B: Pre-Column Derivatization (Dansyl Chloride)[4]
  • Mechanism: Reacting secondary amines with Dansyl Chloride to add a UV/Fluorescent tag, followed by RP-HPLC.

  • Outcome: SUB-OPTIMAL. While sensitivity is high, the method introduces variable reaction yields, byproduct peaks that interfere with impurity profiling, and requires 2+ hours of sample prep time.

Experimental Data & Performance Metrics

The following table summarizes the validation data comparing the Optimized HILIC-CAD method against Alternative A (RP-UV).

ParameterHILIC-CAD (Recommended)RP-HPLC (C18, Low UV)Status
Retention Time (

)
8.4 min1.2 min (Void)HILIC Wins
Capacity Factor (

)
4.2 (Ideal retention)0.1 (No retention)HILIC Wins
Tailing Factor (

)
1.1 (Symmetric)N/A (Co-elutes with solvent)HILIC Wins
LOD (Limit of Detection) 0.05 µg/mL10.0 µg/mL (High noise)HILIC Wins
Linearity (

)
> 0.999 (Quadratic fit for CAD)< 0.95 (Poor fit)HILIC Wins
Specificity Resolved from Piperazine & Azetidine impuritiesCo-elutes with impuritiesHILIC Wins
Decision Logic for Method Selection

The following diagram illustrates the scientific rationale for selecting HILIC-CAD over traditional methods for this specific compound.

MethodSelection Start Start: 4-(3-Azetidinyl)-1-piperazineethanol CheckChrom Check Chromophore Start->CheckChrom CheckPolarity Check Polarity (LogP) Start->CheckPolarity UV_Decision No UV >210nm CheckChrom->UV_Decision Polarity_Decision LogP < 0 (Highly Polar) CheckPolarity->Polarity_Decision Deriv_Path Derivatization UV_Decision->Deriv_Path React Detect_UV UV Detect (205nm) UV_Decision->Detect_UV Direct Detect_CAD CAD / ELSD UV_Decision->Detect_CAD Universal RP_Path Standard RP-C18 Polarity_Decision->RP_Path Traditional HILIC_Path HILIC Mode Polarity_Decision->HILIC_Path Optimized RP_Path->Detect_UV Result_Messy POOR: Byproducts Variable Yield RP_Path->Result_Messy Deriv_Path->RP_Path HILIC_Path->Detect_CAD Result_Fail FAIL: Void Elution High Noise Detect_UV->Result_Fail Result_Success SUCCESS: Good Retention Stable Baseline Detect_CAD->Result_Success

Caption: Decision tree highlighting the failure points of RP-UV and the logical pathway to HILIC-CAD.

Detailed Validation Protocol (HILIC-CAD)

To validate the purity of 4-(3-Azetidinyl)-1-piperazineethanol, follow this step-by-step protocol compliant with ICH Q2(R1) guidelines.

Step 1: System Suitability Preparation
  • Blank: Acetonitrile:Water (80:20 v/v).

  • Standard Solution: Dissolve reference standard in Mobile Phase B/A (80:20) to 0.5 mg/mL.[2]

  • Sensitivity Solution: Dilute Standard to 0.05% (LOQ level).

Step 2: Chromatographic Conditions[2][3][5]
  • Flow Rate: 0.5 mL/min (Lower flow aids CAD sensitivity).

  • Injection Volume: 5 µL (Avoid overloading HILIC columns with water-rich diluents).

  • Column Temp: 30°C.

  • CAD Settings: Power Function = 1.0 (or optimized for linearity); Data Rate = 10 Hz.

Step 3: Specificity Experiment

Inject the following sequentially:

  • Mobile Phase Blank (Verify no interference at

    
     of main peak).
    
  • Precursors: Inject pure 1-(3-Azetidinyl)piperazine and Piperazine (common synthesis impurities).

  • Spiked Sample: Sample spiked with 1% of known impurities.

    • Acceptance Criteria: Resolution (

      
      ) > 1.5 between all impurity peaks and the main analyte.
      
Step 4: Linearity & Range

Prepare 5 concentration levels ranging from LOQ (0.05%) to 120% of the target concentration.

  • Note on CAD Linearity: CAD response is curvilinear. Plot Log(Area) vs. Log(Concentration) or use a quadratic regression fit (

    
    ).
    
  • Acceptance Criteria: Coefficient of determination (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ) > 0.99.[4]
    
Step 5: Accuracy (Recovery)

Spike the analyte into a placebo matrix (or perform standard addition if no placebo exists) at 50%, 100%, and 150% levels.

  • Acceptance Criteria: Mean recovery 95.0% – 105.0%.

Validation Workflow Visualization

The following diagram outlines the sequence of experiments required to fully validate the method.

ValidationWorkflow Setup 1. System Setup (Equilibrate HILIC) Specificity 2. Specificity (Inj. Impurities) Setup->Specificity Linearity 3. Linearity (5 Levels, Log-Log) Specificity->Linearity If Rs > 1.5 Accuracy 4. Accuracy (Spike Recovery) Linearity->Accuracy If R² > 0.99 Precision 5. Precision (6 Replicates) Accuracy->Precision Report 6. Final Report (CoA Generation) Precision->Report If RSD < 2.0%

Caption: Step-by-step validation workflow ensuring data integrity from system setup to final reporting.

Troubleshooting & Expert Insights

The "Sample Solvent Effect"
  • Issue: In HILIC, injecting a sample dissolved in 100% water causes "solvent wash-out," resulting in split peaks or broad bands.

  • Solution: Always dissolve the sample in a diluent that matches the initial mobile phase conditions (e.g., 80% Acetonitrile / 20% Buffer). This ensures the sample "stacks" correctly at the head of the column.

CAD Noise Reduction
  • Issue: High background noise in CAD.

  • Causality: Non-volatile impurities in the mobile phase.

  • Solution: Use LC-MS grade solvents and high-purity Ammonium Formate. Avoid Sodium or Potassium phosphate buffers, as they are non-volatile and will destroy the CAD detector.

Column Equilibration
  • Insight: HILIC columns require longer equilibration times than C18. When validating, allow at least 20 column volumes of equilibration before starting the system suitability test to ensure stable retention times for the polar amine.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. Retrieved from [Link]

Sources

IR Spectroscopy Characteristic Peaks for Azetidinyl-Piperazine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the infrared (IR) spectroscopic characterization of azetidinyl-piperazine compounds. It focuses on distinguishing the vibrational signatures of the strained four-membered azetidine ring from the six-membered piperazine ring within the same molecular scaffold.

Executive Summary

The Challenge: Azetidinyl-piperazine derivatives are increasingly common in medicinal chemistry (e.g., histamine H3 antagonists, antipsychotics).[1] However, their structural characterization is often bottlenecked by the overlapping signals of their two nitrogenous heterocycles. While NMR is the gold standard for connectivity, it often struggles with rapid "fingerprinting" of salt forms or detecting specific ring-strain artifacts. The Solution: Infrared Spectroscopy (IR) provides a unique, orthogonal advantage: it can instantaneously differentiate the strained (azetidine) vs. unstrained (piperazine) components based on hybridization-induced frequency shifts.[1] Scope: This guide compares the IR spectral performance of the azetidinyl-piperazine scaffold against its individual constituent rings, highlighting the specific wavenumbers required for positive identification.

Theoretical Framework: Strain vs. Relaxation

To interpret the spectrum of an azetidinyl-piperazine compound, one must understand the vibrational causality governed by ring strain.

  • The Piperazine Component (Relaxed):

    • Exists primarily in a chair conformation.

    • Carbon atoms are classic

      
       hybridized.
      
    • C-H bonds function as standard aliphatic oscillators.

  • The Azetidine Component (Strained):

    • A planar or slightly puckered 4-membered ring.[1]

    • High angle strain (~90° bond angles vs. 109.5° ideal).[1]

    • The "Walsh Orbital" Effect: To relieve strain, the ring C-C bonds gain

      
      -character, forcing the exocyclic C-H bonds to gain 
      
      
      
      -character.
    • Result: Higher

      
      -character leads to shorter, stronger C-H bonds, shifting their vibrational frequency higher  (blue shift), often crossing the 3000 cm⁻¹ threshold typically reserved for alkenes/aromatics.[1]
      
Comparative Analysis: Characteristic Peaks

The following table contrasts the "Product" (the combined Azetidinyl-Piperazine scaffold) against its individual heterocyclic baselines.

Table 1: Critical Diagnostic Bands (cm⁻¹)
Vibrational ModePiperazine Only (Baseline)Azetidine Only (Baseline)Azetidinyl-Piperazine (Combined Scaffold)Diagnostic Logic
ν(N-H) Stretch 3220–3400 (Broad, weak if salt)3280–3350 (Sharp)3250–3450 (Multiple bands)Presence of two distinct amine environments (if secondary).[1] Broadening indicates salt formation.
ν(C-H) Stretch 2800–2990 (Aliphatic)3030–3090 (Strained) & 2850–2980Distinct "Split" Region: 1.[1] >3000: Azetidine ring C-H2. <3000: Piperazine ring C-HKey Differentiator: The presence of aliphatic C-H peaks above 3000 cm⁻¹ without C=C bonds confirms the 4-membered ring.
ν(C-N) Stretch 1190–13201150–12501180–1350 (Complex overlap)Often appears as a broadened envelope due to the linker C-N bond mixing with ring modes.[1]
Ring Breathing 800–850 (Weak in IR)~900–980 (Moderate)900–920 (Azetidine) & 830–860 (Piperazine)The "breathing" mode of the 4-membered ring is higher energy due to stiffness/strain.[1]
δ(CH₂) Scissoring 1440–14701450–14801440–1480 (Overlapping)Less diagnostic; useful only for confirming general methylene presence.[1]

Note on Amine Salts: These compounds are often isolated as HCl or fumarate salts. In salt forms, the


 region becomes a broad "ammonium band" spanning 2400–3200 cm⁻¹, often obscuring the C-H stretches.[1] See Protocol below for handling.
Detailed Spectral "Fingerprint" Workflow

The following diagram illustrates the logical decision tree for verifying the scaffold using IR data.

IR_Workflow Start Unknown Sample Spectrum Check_3000 Inspect 3000-3100 cm⁻¹ Region Start->Check_3000 Has_High_CH Peaks > 3000 cm⁻¹ present? Check_3000->Has_High_CH Check_Unsat Check 1600-1680 cm⁻¹ (C=C Alkenes/Aromatics) Has_High_CH->Check_Unsat Yes Confirm_Pip Check 2800-2950 cm⁻¹ (Strong Aliphatic C-H) Has_High_CH->Confirm_Pip No (Only Piperazine?) Check_Unsat->Start Present (Ambiguous) Confirm_Azet Likely Strained Ring (Azetidine C-H) Check_Unsat->Confirm_Azet Absent Confirm_Azet->Confirm_Pip Final_ID CONFIRMED: Azetidinyl-Piperazine Scaffold Confirm_Pip->Final_ID Both Regions Active

Figure 1: Decision logic for identifying the azetidinyl-piperazine core, distinguishing strain effects from unsaturation.

Experimental Protocol: Handling Amine Salts

Most azetidinyl-piperazine compounds are handled as hydrochloride or trifluoroacetate salts, which are hygroscopic and exhibit broad N-H hydrogen bonding bands that ruin spectral resolution.[1]

Objective: Obtain a resolved spectrum where the "Strain Shift" (>3000 cm⁻¹) is visible.

Method A: The "Free Base" Film (Recommended for Resolution)
  • Preparation: Dissolve 5 mg of the amine salt in 0.5 mL of saturated NaHCO₃ (aq).

  • Extraction: Add 0.5 mL of Dichloromethane (DCM). Shake and let layers separate.

  • Deposition: Pipette the organic (bottom) layer onto a KBr window or ATR crystal.

  • Evaporation: Allow DCM to evaporate under a gentle

    
     stream.
    
  • Measurement: Collect spectrum of the resulting thin film.

    • Why? Removing the counter-ion eliminates the broad ammonium band (2400-3000 cm⁻¹), revealing the sharp C-H stretches of the azetidine ring.

Method B: ATR Correction for Solid Salts

If measuring the solid salt directly on a Diamond ATR:

  • Compression: Apply maximum pressure to ensure contact (critical for high-wavenumber C-H modes).[1]

  • Correction: Apply an "ATR Correction" algorithm (available in most software like Opus or LabSolutions) to account for penetration depth differences at 3000 cm⁻¹ vs 1000 cm⁻¹.

    • Warning: Without correction, the weak C-H strain bands at 3050 cm⁻¹ may disappear into the baseline noise compared to the strong fingerprint peaks.

Comparison with Orthogonal Techniques

How does IR fare against the alternatives for this specific application?

FeatureIR Spectroscopy Raman Spectroscopy NMR (¹H)
Strained Ring Detection High: C-H stretch shift is distinct.[1]Very High: Ring breathing modes are intense/sharp.High: Chemical shift/coupling constants.[2]
Symmetry Sensitivity Good: Detects dipole changes (C-N).Excellent: Detects symmetric piperazine breathing.N/A
Sample Prep Fast (ATR), but salts are tricky.[1]Minimal, but fluorescence is a risk with amines.[1]Slow (requires deuterated solvents).[1]
Cost/Speed Low / Seconds Medium / MinutesHigh / Hours
References
  • RSC Publishing. (2023).[1] Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Link

  • National Institute of Science Communication and Policy Research (NIScPR). (2008).[1] Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics. Link

  • Taylor & Francis. (1981).[1] New interpretation of the far infrared spectrum and ring-puckering potential of azetidine. Molecular Physics. Link[1]

  • Chemistry LibreTexts. (2023). Infrared Spectra of Some Common Functional Groups. Link

  • Advanced Journal of Chemistry. (2025). Preparation and Characterization of New Azetidine Rings. Link

Sources

Structural Elucidation of Piperazineethanol Derivatives: A Comparative Guide to SCXRD, MicroED, and PXRD

Author: BenchChem Technical Support Team. Date: March 2026

Piperazineethanol derivatives represent a highly versatile and chemically significant class of pharmacophores in modern drug discovery. They serve as the structural backbone for various therapeutic agents, ranging from established antipsychotics like tefludazine[1] and opipramol[2] to novel targeted therapies, including Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP) inhibitors[3] and BACH1 inhibitors[4].

Because the pharmacological efficacy of these derivatives is strictly stereoselective—for instance, the (1R,3S) enantiomer of tefludazine acts as a potent dopamine receptor antagonist, while its (1S,3R) counterpart functions as an amine-uptake inhibitor[1]—precise 3D structural elucidation and absolute configuration assignment are non-negotiable.

As a Senior Application Scientist, I have evaluated countless crystalline systems. Historically, Single-Crystal X-Ray Diffraction (SCXRD) has been the undisputed gold standard for determining these structures[5][6]. However, modern pharmaceutical pipelines increasingly encounter "undruggable" or difficult-to-crystallize piperazineethanol derivatives that yield only sub-micron powders. This bottleneck has catalyzed the rapid adoption of Microcrystal Electron Diffraction (MicroED)[7][8].

This guide objectively compares the performance of SCXRD, MicroED, and Powder X-Ray Diffraction (PXRD), providing actionable experimental protocols and mechanistic insights to optimize your analytical strategy.

Comparative Analysis: SCXRD vs. MicroED vs. PXRD

To select the appropriate analytical technique, one must evaluate the physical properties of the synthesized piperazineethanol derivative against the capabilities of each instrument.

Table 1: Performance Metrics for Crystallographic Techniques
Performance MetricSCXRD (Single-Crystal XRD)MicroED (Electron Diffraction)PXRD (Powder XRD)
Optimal Sample Size > 10 µm (Large Single Crystal)[9]100 – 500 nm (Nanocrystals)[10]Bulk Powder (Milligrams)
Probe / Interaction X-rays / Electron Cloud[6]Electrons / Electrostatic PotentialX-rays / Electron Cloud
Resolution Limit Sub-angstrom (High Precision)[6]Sub-angstrom (High Precision)[6]Low (Phase ID only)
Absolute Configuration Yes (via Anomalous Dispersion)[9]Yes (via Chiral Salt Formation)[9]No
Data Collection Time 10 – 15 minutes to several hours[10]< 10 minutes per crystal[7]5 – 30 minutes
Primary Use Case De novo 3D structure & stereochemistryDe novo structure of ungrowable crystalsPolymorph & phase screening[5]

Mechanistic Insights: The Causality Behind the Techniques

Do not simply view these techniques as black boxes; understanding the physics of scattering dictates experimental success.

  • SCXRD (X-ray Scattering): X-rays interact primarily with the electron clouds of the atoms in the crystal lattice[6]. Because this interaction is relatively weak, a large, highly ordered crystal is required to generate a sufficient signal-to-noise ratio[10]. For chiral piperazineethanol derivatives, SCXRD relies on anomalous dispersion—differences in peak intensities between Bijvoet pairs—to directly assign the absolute structure[9].

  • MicroED (Electron Scattering): Electrons interact with the electrostatic potential of the crystal (both the positively charged nuclei and the electron clouds). This interaction is roughly

    
     to 
    
    
    
    times stronger than X-ray scattering[6]. Consequently, MicroED can yield atomic-resolution data from nanocrystals that are invisible to standard X-ray diffractometers[10]. However, because the kinematical refinement of MicroED data often lacks the differentiation power to assign absolute structure purely from measured intensities, we must engineer the sample (e.g., via chiral salt formation) to introduce an internal reference[9].
  • PXRD: While PXRD cannot easily solve de novo structures of complex, flexible molecules like piperazineethanol derivatives, it acts as a critical validation tool to confirm that a bulk powder batch matches the SCXRD-derived structure[5].

Workflow Visualization

The following decision tree illustrates the logical progression for analyzing piperazineethanol derivatives based on crystallization outcomes.

Piperazineethanol_Crystallography Start Synthesize Piperazineethanol Derivative Crystallization Crystallization Trials (Evaporation/Diffusion) Start->Crystallization SizeCheck Crystal Size > 10 µm? Crystallization->SizeCheck SCXRD SCXRD Analysis (X-ray Scattering) SizeCheck->SCXRD Yes MicroED MicroED Analysis (Electron Scattering) SizeCheck->MicroED No (< 1 µm) ConfigCheck Absolute Config Required? SCXRD->ConfigCheck MicroED->ConfigCheck Anomalous Anomalous Dispersion (Flack Parameter) ConfigCheck->Anomalous SCXRD Path ChiralSalt Chiral Salt Formation (e.g., L-tartaric acid) ConfigCheck->ChiralSalt MicroED Path ChiralSalt->MicroED Re-analyze Salt

Decision tree for selecting SCXRD vs. MicroED for piperazineethanol derivatives.

Self-Validating Experimental Protocols

Protocol 1: SCXRD Workflow for Piperazineethanol Derivatives

Use this protocol when solvent evaporation or vapor diffusion yields macroscopic crystals.

  • Crystallization & Selection: Dissolve the piperazineethanol derivative in a suitable solvent system (e.g., methanol/dichloromethane). Use slow evaporation to grow single crystals >10 µm[9]. Select a high-quality, crack-free crystal under a polarized light microscope.

  • Mounting: Mount the crystal on a MiTeGen loop using paratone oil. Transfer it immediately to the goniometer under a cold nitrogen stream (typically 100 K). Causality: Cryo-cooling minimizes atomic thermal motion (Debye-Waller factor), significantly enhancing high-angle resolution.

  • Data Collection: Irradiate the crystal using a microfocus X-ray source (Cu K

    
     is preferred over Mo K
    
    
    
    for lighter organic molecules to maximize anomalous scattering). Collect diffraction frames over a 360° rotation[10].
  • Refinement & Validation: Integrate the data and solve the phase problem using dual-space algorithms (e.g., SHELXT). Refine the structure using least-squares minimization (SHELXL)[8].

    • Self-Validation Step: Evaluate the Flack parameter. A value near 0 (with low standard uncertainty) validates the absolute configuration, while a value near 1 indicates the inverted structure[9].

Protocol 2: MicroED Workflow with Chiral Salt Formation

Use this protocol when the derivative only yields sub-micron powders or "crashes out" of solution.

  • Chiral Salt Screening: Because piperazineethanol derivatives contain a basic tertiary amine (pKa ~7.6), they readily form salts with acidic formers. To determine the absolute configuration, perform a mini-screen using enantiomerically pure counterions (e.g., L-tartaric acid or D-malic acid) to form a crystalline powder[9].

  • Sample Preparation: Deposit <1 mg of the microcrystalline powder onto a continuous carbon transmission electron microscopy (TEM) grid. Causality: Unlike protein MicroED, small-molecule pharmaceuticals are often stable at room temperature under vacuum, circumventing the need for complex grid vitrification protocols[7][8].

  • Data Collection: Insert the grid into a cryo-TEM (e.g., 200 kV Glacios). Locate a target nanocrystal (<200 nm)[7][10]. Collect continuous rotation electron diffraction data using a direct electron detector (e.g., Ceta-D) while rotating the stage from -30° to +30°[7].

  • Processing & Validation: Process the diffraction frames using specialized software like DIALS or XDS[6][8].

    • Self-Validation Step: Solve the structure. The known, fixed chirality of the counterion (e.g., L-tartaric acid) serves as an internal validation standard, allowing you to unambiguously assign the absolute configuration of the piperazineethanol moiety without relying on electron anomalous dispersion[9].

Conclusion

For the structural elucidation of piperazineethanol derivatives, SCXRD remains the preferred method when large, high-quality crystals can be cultivated, offering straightforward absolute structure determination[6]. However, for challenging candidates that yield only microcrystalline powders, MicroED provides a powerful, resource-efficient alternative that can solve structures in under a day[7]. By intelligently integrating chiral salt formation into the MicroED workflow, researchers can confidently bridge the gap between rapid structural elucidation and rigorous stereochemical assignment[9].

References

Sources

Benchmarking Synthetic Routes for Azetidinyl-Piperazine Production

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The azetidinyl-piperazine scaffold—specifically the 1-(azetidin-3-yl)piperazine motif—is a critical pharmacophore in modern drug discovery, featuring prominently in GPCR ligands, kinase inhibitors, and monoacylglycerol lipase (MAGL) inhibitors. Its structural value lies in the azetidine ring's ability to rigidify the piperazine vector while lowering lipophilicity (LogD) compared to larger saturated heterocycles.

However, the synthesis of this core presents unique challenges due to the ring strain of the azetidine (approx. 26 kcal/mol) and the high basicity of the piperazine nitrogens. This guide benchmarks the three primary synthetic methodologies:

  • Reductive Amination (The Industry Standard)

  • Nucleophilic Substitution (

    
    )  (The Classical Approach)
    
  • Strain-Release Functionalization (The Emerging Efficiency Route)

Comparative Route Analysis

Route A: Reductive Amination (The Industry Standard)

This route involves the condensation of


-protected azetidin-3-one  with a piperazine derivative, followed by reduction of the iminium intermediate.
  • Mechanism: Reversible formation of a carbinolamine

    
     dehydration to iminium ion 
    
    
    
    irreversible hydride reduction.
  • Key Reagents: Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (

    
    ).
    
  • Causality: STAB is preferred over

    
     because it is less basic and tolerates the acidic conditions required to protonate the imine, preventing side reactions like direct ketone reduction.
    
  • Verdict: High reliability for gram-scale discovery chemistry.

Route B: Nucleophilic Substitution ( )

This route utilizes a 3-functionalized azetidine (halide or sulfonate ester) reacting with piperazine.

  • Mechanism: Direct backside attack (

    
    ) of the piperazine nitrogen on the C3 of the azetidine.
    
  • Key Reagents: Mesylates (OMs) or Iodides are preferred leaving groups. Bases like

    
     or DIPEA are essential.
    
  • Challenges: The reaction is sensitive to steric hindrance.[1][2] Bis-alkylation of piperazine (if unprotected) is a significant impurity risk.

  • Verdict: Best for cases where the ketone precursor is unstable or unavailable.

Route C: Strain-Release Functionalization (Emerging)

A modern approach utilizing 1-azabicyclo[1.1.0]butane (ABB) .[3] The relief of the immense bicyclic ring strain drives the reaction with the piperazine nucleophile.

  • Mechanism: Nucleophilic attack on the bridgehead carbon, cleaving the central bond to generate the 3-substituted azetidine.

  • Key Reagents: ABB precursors (often generated in situ or isolated) and a proton source.

  • Verdict: Highest atom economy and reaction rate, but limited by the commercial availability of specific ABB precursors.

Benchmarking Matrix

The following data aggregates experimental yields and process metrics from recent high-impact studies (see References).

MetricReductive AminationNucleophilic Substitution (

)
Strain-Release (ABB)
Primary Precursor

-Boc-azetidin-3-one
1-Benzhydrylazetidin-3-yl mesylate1-Azabicyclo[1.1.0]butane
Typical Yield 75% – 90%80% – 85%60% – 95%
Reaction Time 4 – 16 Hours12 – 24 Hours1 – 4 Hours
Atom Economy Moderate (Boron waste)Low (Sulfonate/Halide waste)High (100% atom transfer possible)
Scalability High (Safe reagents)Moderate (Solubility issues)Low (ABB stability concerns)
Impurity Profile Direct alcohol reductionElimination (Azetidine-ene), Bis-alkylationPolymerization of ABB

Decision Logic & Pathway Visualization

The following diagram illustrates the mechanistic pathways and the decision logic for selecting the optimal route based on starting material availability.

Azetidine_Routes Start Target: 1-(Azetidin-3-yl)piperazine Decision Precursor Availability? Start->Decision Route1 Route A: Reductive Amination (Standard) Decision->Route1 Ketone Available Route2 Route B: Nucleophilic Substitution (Classical) Decision->Route2 Alcohol/Mesylate Available Route3 Route C: Strain-Release (Emerging) Decision->Route3 ABB Available Ketone N-Boc-Azetidin-3-one Route1->Ketone Mesylate 3-Mesyloxy-Azetidine Route2->Mesylate ABB Azabicyclo[1.1.0]butane Route3->ABB Product Final Product High Purity Ketone->Product NaBH(OAc)3, DCE Reductive Amination Mesylate->Product DIPEA, MeCN, Heat SN2 Displacement ABB->Product Piperazine, THF Ring Opening

Figure 1: Strategic decision tree for synthesizing azetidinyl-piperazine scaffolds based on precursor class.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoint" steps ensure the reaction is proceeding correctly before committing further resources.

Protocol A: Reductive Amination (Recommended for General Use)

Based on standard methodologies for secondary amine synthesis.

Materials:

  • 
    -Boc-azetidin-3-one (1.0 equiv)
    
  • Piperazine derivative (1.1 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • 1,2-Dichloroethane (DCE) [Solvent]

Workflow:

  • Imine Formation: Dissolve

    
    -Boc-azetidin-3-one and Piperazine in DCE (0.1 M) under 
    
    
    
    . Add AcOH. Stir at Room Temperature (RT) for 30–60 mins.
    • Checkpoint: Monitor by TLC or LCMS.[4] You should see the disappearance of the ketone peak.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes (exothermic).

  • Reaction: Allow to warm to RT and stir for 4–16 hours.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with DCM (

    
    ). Wash combined organics with brine.[4][5] Dry over 
    
    
    
    .[4]
  • Purification: Flash column chromatography (MeOH/DCM gradient).

Protocol B: Nucleophilic Substitution ( )

Optimized for mesylate displacement as described in MAGL inhibitor synthesis [1].

Materials:

  • 1-Benzhydrylazetidin-3-yl methanesulfonate (1.0 equiv)

  • 
    -Boc-piperazine (1.2 equiv)
    
  • 
    -Diisopropylethylamine (DIPEA) (2.0 equiv)
    
  • Acetonitrile (MeCN) [Solvent]

Workflow:

  • Setup: Dissolve the mesylate and

    
    -Boc-piperazine in dry MeCN (0.2 M).
    
  • Activation: Add DIPEA via syringe.

  • Displacement: Heat the reaction mixture to 80°C (Reflux) for 12 hours.

    • Scientific Rationale: The elevated temperature is required to overcome the steric barrier at the secondary carbon of the azetidine ring.

    • Checkpoint: Check LCMS for the mass of the product. If starting material remains, add 0.5 equiv of KI (Finkelstein condition) to accelerate the reaction.

  • Workup: Cool to RT. Concentrate solvent in vacuo. Redissolve residue in EtOAc and wash with water.[5]

  • Yield: Expect ~85% yield after purification.

References

  • Design, synthesis and evaluation of reversible and irreversible monoacylglycerol lipase positron emission tomography (PET) tracers. Source: National Institutes of Health (NIH) / PubMed Central Context: Describes the

    
     displacement reaction between Boc-protected piperazine and 1-benzhydrylazetidin-3-yl methanesulfonate with 85% yield.
    URL:[Link]
    
  • Synthesis and photocatalytic three-component ring-opening of 3-substituted-1-azabicyclo[1.1.0]butanes. Source: ChemRxiv Context: Validates the Strain-Release route (ABB) as a straightforward method to access 3-substituted azetidines. URL:[Link][3][6][7]

  • Synthesis of Piperazines. Source: Organic Chemistry Portal Context: General reference for piperazine functionalization and reactivity patterns used to establish the baseline for Route A and B. URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.